Mebroqualone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUSAPJNASSKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327105 | |
| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4260-20-2 | |
| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4260-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebroqualone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004260202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEBROQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST66S8F8EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mebroqualone discovery and history
An In-depth Technical Guide to the Discovery and History of Mebroqualone
Introduction
This compound is a synthetic compound belonging to the quinazolinone class of central nervous system depressants. Structurally analogous to the more widely known methaqualone and mecloqualone, it exhibits sedative and hypnotic properties. This document provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. Despite its early synthesis, this compound was never commercialized for medical use and has remained a relatively understudied analogue within its chemical class, re-emerging primarily as a designer drug in recent years.[1]
Discovery and History
The development of this compound is rooted in the broader exploration of quinazolinone derivatives that began in the mid-20th century. Following the synthesis of methaqualone in 1951 and the subsequent discovery of its potent sedative-hypnotic effects, pharmaceutical research in the 1960s saw a surge in the creation of numerous analogues.[1] The primary goal was to identify compounds with improved therapeutic profiles.
This compound was first synthesized during this period of intense investigation.[1][2] It is a direct analogue of mecloqualone, differing only by the substitution of a bromine atom for the chlorine atom on the 3-phenyl ring.[2][3] Despite its synthesis, this compound, like many other analogues, was never introduced for medical use due to various concerns, including adverse effects.[1] For decades, it remained an obscure compound with a significant lack of published scientific literature on its detailed pharmacological and toxicological properties.[1]
The compound gained notoriety in the late 1990s when it appeared on the illicit drug market in Germany as a designer drug.[2][3] This led to its legal control, and it was made illegal in Germany in 1998.[2][3] In recent years, interest in this compound has been renewed within the context of forensic toxicology and synthetic organic chemistry.[3][4]
Chemical Synthesis
The synthesis of this compound is centered on the construction of the fundamental quinazolinone scaffold through established cyclization and condensation reactions.[1] The general approach allows for considerable flexibility, enabling the creation of a wide array of analogues by varying the substituents on the chemical precursors.
Precursors
The key precursors for the synthesis of this compound are:
-
An Anthranilic Acid Derivative : Specifically, a 2-aminobenzoic acid derivative that contains a precursor for the 2-position methyl group.[1]
-
A 2-Bromoaniline (B46623) Derivative : This precursor introduces the N-aryl group at the 3-position.[1]
Synthetic Methodologies
Several synthetic routes have been described for quinazolinones, including this compound.
2.2.1 Condensation and Cyclization A prevalent method involves the reaction of an N-acylanthranilic acid derivative with a 2-bromoaniline derivative.[1] The cyclization to form the quinazolinone core is typically facilitated by a dehydrating agent, such as phosphorus pentachloride (PCl₃).[1]
2.2.2 Other Synthetic Approaches More advanced methods have been explored for the synthesis of this compound and its derivatives, including:
-
Reductive Asymmetric Desymmetrization : This enantioselective method utilizes chiral catalysts to produce specific stereoisomers.[3]
-
Diastereoselective α-Alkylation : This process involves metallo enamines derived from quinazolinones to achieve diastereoselectivity.[3]
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are scarce in the published literature. However, based on general descriptions for quinazolinone synthesis and analysis, the following methodologies can be outlined.
General Protocol for this compound Synthesis via Cyclization
This protocol is a generalized procedure based on common quinazolinone synthesis methods.[1]
-
Reaction Setup : An N-acylanthranilic acid derivative and a 2,6-dibromoaniline (B42060) derivative are combined in a suitable reaction vessel.
-
Solvent and Catalyst Addition : A solvent, such as toluene, is added to the mixture. A dehydrating agent, like phosphorus pentachloride (PCl₃), is introduced to facilitate the ring closure.
-
Reflux : The reaction mixture is heated to an elevated temperature, typically around 120°C, and maintained under reflux conditions for several hours to ensure the completion of the cyclization.
-
Work-up and Purification : Following the reaction, the mixture is cooled, and the product is isolated and purified using standard laboratory techniques, such as extraction, crystallization, and chromatography.
Protocol for Quantitative Analysis in Biological Samples
This protocol is based on methods used in forensic toxicology for the analysis of this compound in postmortem blood.[4][5]
-
Sample Preparation : A known volume of the biological matrix (e.g., blood) is collected.
-
Extraction : A simple liquid-liquid extraction procedure is performed to isolate the analyte from the matrix. This typically involves adding an organic solvent to the sample, mixing thoroughly, and separating the organic layer containing the drug.
-
Analysis : The extracted sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The instrument is calibrated with standards of known this compound concentrations to allow for quantification.
-
Data Interpretation : The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to the calibration curve.
Mechanism of Action
This compound exerts its sedative-hypnotic effects by modulating the central nervous system's primary inhibitory neurotransmitter system.
GABAergic System Modulation
The primary molecular target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] It functions as a positive allosteric modulator , meaning it binds to a site on the receptor that is distinct from the GABA binding site.[1] This binding enhances the effect of GABA when it binds to its own site.[1]
Cellular Effects
The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows chloride ions (Cl⁻) to flow into the neuron.[1] By potentiating the action of GABA, this compound increases the influx of chloride ions.[1] This leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus reducing overall neuronal excitability.[1] This widespread depression of the central nervous system results in the observed sedative and hypnotic effects.[1]
Receptor Subtype Specificity
Research suggests that this compound acts as an agonist, particularly at the β (beta) subtype of the GABA-A receptor.[2][3] This specificity may contribute to its distinct pharmacological profile compared to other GABAergic agents like benzodiazepines and barbiturates, which target different subunits of the GABA-A receptor complex.[6]
Quantitative Data
Quantitative data for this compound is limited. The following tables summarize the available information from forensic reports, user experiences, and chemical synthesis studies.
Table 1: Postmortem Blood Concentrations
This data is derived from forensic case reports and illustrates concentrations found in fatalities, although not necessarily the cause of death.
| Case Type | This compound Concentration (ng/mL) | Reference(s) |
| Accidental Death (House Fire) | 10,228 | [4][5][7] |
| Suicide (Train Impact) | 115 | [4][5][7] |
Table 2: User-Reported Dosages (Inhalation)
This data is anecdotal and sourced from online forums discussing the recreational use of this compound via smoking/vaporization. It should be interpreted with caution.
| Dosage Tier | Reported Range | Associated Effects | Reference(s) |
| Low | 15 mg - <30 mg | Mild calming effects | [8][9] |
| Medium | 30 mg - 80 mg | Euphoric rush, sedation, discoordination | [8][9] |
| High | >80 mg | Stronger sedation and dissociation | [8] |
Table 3: Synthesis and Analytical Data
This table presents quantitative results from a specific chemical reaction and an analytical method validation.
| Parameter | Value | Context | Reference(s) |
| Synthesis Yield | 70% - 88% | Diastereoselective α-alkylation of an optically pure this compound derivative | [1] |
| Enantiomeric Excess (ee) | 99% | Diastereoselective α-alkylation of an optically pure this compound derivative | [1] |
| Lower Limit of Quantitation | 1 pg/mg | Quantitative analysis in hair samples via GC-MS/MS | [7][8] |
| Analytical Recovery | 100.4% - 108.5% | Quantitative analysis in hair samples via GC-MS/MS | [7][8] |
Conclusion
This compound is a quinazolinone derivative with a history tied to the mid-century search for novel sedative-hypnotics. Although it was never adopted for legitimate medical use, its potent GABAergic activity has led to its emergence as a designer drug. Its synthesis follows established chemical principles for the quinazolinone class, and its mechanism of action is centered on the positive allosteric modulation of GABA-A receptors, particularly the β-subtype. A significant gap remains in the scientific literature regarding its detailed pharmacology, toxicology, and quantitative receptor binding affinities. The existing data, largely from forensic case studies and anecdotal reports, underscores the need for further controlled scientific investigation to fully characterize this compound.
References
- 1. This compound | 4260-20-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 4260-20-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Mebroqualone: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebroqualone, with the IUPAC name 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one, is a quinazolinone derivative that exhibits sedative-hypnotic and anticonvulsant properties.[1] As an analog of the well-known sedative methaqualone, this compound's pharmacological effects are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and known experimental methodologies related to this compound, aimed at supporting research and development in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound belongs to the 2,3-disubstituted quinazolin-4(3H)-one class of compounds. Its chemical structure is characterized by a quinazolinone core, with a methyl group at the 2-position and a 2-bromophenyl group at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one | [1] |
| CAS Number | 4260-20-2 | [1] |
| Molecular Formula | C₁₅H₁₁BrN₂O | [1] |
| Molecular Weight | 315.16 g/mol | [1] |
| Appearance | White solid | [4] |
| Melting Point | 170–173°C (for the 4-bromo isomer) | [4] |
| Solubility | Soluble in organic solvents like DMSO and ethanol | [4] |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br | [1] |
| InChI | InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | [1] |
Table 2: Spectroscopic Data for 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (a positional isomer of this compound)
| Data Type | Solvent | Chemical Shifts (δ, ppm) | Source |
| ¹H-NMR | DMSO-d₆ | 2.14 (s, 3H, CH₃), 7.51–7.54 (m, 3H, arom.), 7.63–7.68 (m, 3H, arom.), 7.85 (m, 1H, arom.), 8.08 (dd, J = 7.91, 1.5 Hz, 1H, arom.) | [4] |
| ¹³C-NMR | DMSO-d₆ | 24.5, 120.9, 126.8, 126.9, 127.1, 130.1, 130.9, 134.1, 135.1, 137.2, 147.8, 154.6, 161.9 | [4] |
| Mass Spec. | m/z: 314.80 (M⁻) | [4] |
Note: The provided spectroscopic data is for the 4-bromo isomer, as specific data for the 2-bromo isomer (this compound) was not available in the searched literature. This data can serve as a close approximation for analytical purposes.
Pharmacological Properties
This compound is a central nervous system depressant with sedative and hypnotic effects.[2] Its primary mechanism of action is the positive allosteric modulation of the GABAA receptor.[2][3]
Mechanism of Action
Similar to other quinazolinone derivatives like methaqualone, this compound enhances the effect of GABA at the GABAA receptor. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.[5] Studies on methaqualone suggest that it binds to a unique site on the GABAA receptor, distinct from the benzodiazepine (B76468) and barbiturate (B1230296) binding sites, likely within the transmembrane domain at the β(+)/α(-) subunit interface.[3][6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process adapted from the synthesis of analogous 2-methyl-3-substituted-quinazolin-4(3H)-ones.[4][7]
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one [4][7]
-
Anthranilic acid is reacted with an excess of acetic anhydride.
-
The mixture is heated under reflux for a specified period.
-
The reaction mixture is then cooled, and the precipitated product, 2-methyl-4H-3,1-benzoxazin-4-one, is collected by filtration and can be recrystallized from a suitable solvent like ethanol.
Step 2: Synthesis of 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one (this compound) [4]
-
The synthesized 2-methyl-4H-3,1-benzoxazin-4-one is reacted with 2-bromoaniline.
-
A deep eutectic solvent, such as a mixture of choline chloride and urea, can be used as a green solvent and catalyst.
-
The reaction mixture is heated (e.g., at 80°C) until the reaction is complete (monitored by TLC).
-
The product, this compound, is then isolated and purified, for example, by pouring the reaction mixture into water and collecting the precipitate, followed by recrystallization.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS method for the identification and quantification of this compound in biological or other matrices can be adapted from established protocols for methaqualone and its analogs.
Sample Preparation (General)
-
For solid samples (e.g., tablets), pulverize and dissolve in a suitable organic solvent (e.g., methanol (B129727) or chloroform).
-
For biological samples (e.g., blood, urine), perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix. An alkaline extraction with a non-polar organic solvent is typically effective for quinazolinones.
GC-MS Parameters (Example)
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is suitable.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components. An example program could be: initial temperature of 100°C, ramped to 280°C at a rate of 10-20°C/min, and held for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
In Vivo Assessment of Sedative-Hypnotic Activity
While specific in vivo studies on this compound are limited, its sedative and hypnotic effects can be evaluated using standard rodent models, drawing parallels from studies on other sedative-hypnotics.[8][9][10]
Experimental Models:
-
Locomotor Activity Test (Open Field Test): A decrease in the exploratory behavior and movement of the animal in an open field arena after administration of this compound would indicate a sedative effect.[9]
-
Pentobarbital-Induced Sleep Test: Potentiation of the hypnotic effect of a sub-hypnotic dose of pentobarbital (B6593769) (e.g., reduction in sleep latency and increase in sleep duration) by this compound would demonstrate its hypnotic properties.[10]
-
Rota-rod Test: Impaired motor coordination, indicated by a decreased ability of the animal to remain on a rotating rod, can be a measure of the central nervous system depressant effects of this compound.[9]
General Protocol:
-
Animals (e.g., mice or rats) are randomly assigned to control and treatment groups.
-
The control group receives the vehicle, while the treatment groups receive varying doses of this compound.
-
After a specified pre-treatment time, the animals are subjected to one of the behavioral tests mentioned above.
-
The relevant parameters (e.g., distance traveled, time spent on the rota-rod, sleep duration) are recorded and statistically analyzed to determine the dose-dependent effects of this compound.
Conclusion
This compound is a pharmacologically active quinazolinone derivative with a clear mechanism of action centered on the positive allosteric modulation of the GABAA receptor. While specific quantitative pharmacological and detailed in vivo data for this compound are not extensively available in the public domain, this technical guide provides a solid foundation for its synthesis, analysis, and further investigation by leveraging data from its close structural analogs. The provided experimental protocols and diagrams offer a starting point for researchers and drug development professionals to explore the therapeutic potential and pharmacological profile of this compound. Further research is warranted to fully characterize its binding affinity, efficacy at different GABAA receptor subtypes, and in vivo dose-response relationships.
References
- 1. 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | C15H11BrN2O | CID 364842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mebroqualone: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a concise yet in-depth guide to the chemical and pharmacological properties of Mebroqualone.
Core Chemical and Physical Data
This compound is a quinazolinone-class GABAergic compound, analogous to mecloqualone, with significant sedative and hypnotic properties.[1] Its core characteristics are summarized below.
| Property | Value | Citations |
| CAS Number | 4260-20-2 | [2][3] |
| IUPAC Name | 3-(2-bromophenyl)-2-methylquinazolin-4-one | [1][2] |
| Molecular Formula | C15H11BrN2O | [2][3] |
| Molecular Weight | 315.16 g/mol | [2] |
| Appearance | Off-White Crystals | [4] |
| Purity | ≥98% | [3] |
| Solubility | Chloroform, Dichloromethane, DMSO, Methanol, ethanol | [4][5] |
Mechanism of Action
This compound functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting agonist activity specifically at the β subtype.[1][6] This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The binding of this compound to the GABAA receptor potentiates GABAergic activity, leading to an increased influx of chloride ions into the neuron. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which manifests as sedative and hypnotic effects.[6]
Toxicological Profile
There is limited published information regarding the toxicity of this compound.[7][8][9] However, two fatalities have been reported in the scientific literature with postmortem blood concentrations of 115 ng/mL and 10,228 ng/mL.[8][9] As an analogue of methaqualone, it is presumed to have a potential for abuse and overdose.[10]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the quinazolinone core of this compound involves the cyclization of an N-acylanthranilic acid derivative with a 2-bromoaniline (B46623) derivative.[6]
-
Precursors:
-
An anthranilic acid derivative (forms the benzene (B151609) ring of the quinazolinone core). For this compound, a 2-aminobenzoic acid derivative with a methyl group precursor at the 2-position is required.[6]
-
2-bromoaniline (introduces the N-aryl group).[6]
-
-
Reaction: The reaction is typically facilitated by a dehydrating agent, such as phosphorus pentachloride (PCl₃), and conducted under reflux conditions in a solvent like toluene.[6]
Quantification in Biological Samples
An analytical method for the determination of this compound in postmortem blood has been established using gas chromatography-mass spectrometry (GC-MS).[7][9]
-
Extraction: A simple liquid-liquid extraction procedure is utilized to isolate this compound from the biological matrix.[7][9]
-
Analysis: The extracted compound is then analyzed via GC-MS.[7][9]
An ultra-high-performance liquid chromatography method coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) has also been developed for the simultaneous determination of this compound and other methaqualone-related compounds.[11] The linear concentration range for this compound using this method is 0.2–50 ng/mL.[11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its analysis.
Caption: Mechanism of this compound at the GABAA receptor.
Caption: General workflow for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 4260-20-2 [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound 10.0g | #050d – SYNTHARISE CHEMICAL INC. [syntharise.com]
- 5. This compound | 4260-20-2 - Coompo [coompo.com]
- 6. This compound | 4260-20-2 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Two Fatalities Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mecloqualone - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
Mebroqualone's Interaction with GABAa Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebroqualone, a quinazolinone derivative and an analog of methaqualone, is recognized as a sedative-hypnotic agent that exerts its primary pharmacological effects through the modulation of the γ-aminobutyric acid type A (GABAa) receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the GABAa receptor. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document leverages the extensive research conducted on its close structural analog, methaqualone, as a proxy to elucidate its functional properties and binding characteristics. It is important to note that while the fundamental mechanism is anticipated to be analogous, the precise quantitative parameters may differ. This guide details the current understanding of its allosteric modulatory action, summarizes key quantitative findings in a structured format, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction
This compound is a compound belonging to the quinazolinone class, which is known for its sedative, hypnotic, and anxiolytic properties.[1] Like other drugs in this class, its mechanism of action is centered on the enhancement of GABAergic neurotransmission, the primary inhibitory signaling pathway in the central nervous system. The GABAa receptor, a ligand-gated ion channel, is the principal target for this compound's activity.[2] This guide will delve into the specific molecular interactions and functional consequences of this compound's engagement with the GABAa receptor, drawing heavily on the well-documented pharmacology of methaqualone.
Mechanism of Action at the GABAa Receptor
This compound acts as a positive allosteric modulator (PAM) of the GABAa receptor.[3][4] This means that it does not directly activate the receptor but rather enhances the effect of the endogenous ligand, GABA. The binding of a PAM like this compound to an allosteric site on the receptor complex induces a conformational change that increases the receptor's affinity for GABA or the efficacy of GABA-mediated channel opening. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Crucially, studies on methaqualone have demonstrated that its binding site is distinct from those of other well-known GABAa receptor modulators such as benzodiazepines, barbiturates, and neurosteroids.[3][4] Instead, this compound is proposed to bind to a unique site located at the transmembrane β(+)/α(-) subunit interface.[3] Recent cryo-electron microscopy (cryo-EM) studies on methaqualone have further elucidated this binding pocket, revealing that it is situated within the transmembrane domain, overlapping with the binding site for the general anesthetic etomidate.[5][6][7]
The binding of quinazolinones like this compound to this site is believed to stabilize the open state of the GABAa receptor channel, thereby potentiating the inhibitory effect of GABA.[5][6]
Quantitative Data (Derived from Methaqualone Studies)
Table 1: Functional Properties of Methaqualone at Various Human GABAa Receptor Subtypes
| Receptor Subtype | EC50 (μM) of GABA | Methaqualone Function | Methaqualone Potency (EC50/IC50, μM) | Methaqualone Efficacy (% of GABAmax) |
| α1β2γ2S | 2.5 | Positive Allosteric Modulator | 3.8 | 650 |
| α2β2γ2S | 1.8 | Positive Allosteric Modulator | 4.5 | 720 |
| α3β2γ2S | 10 | Positive Allosteric Modulator | 5.2 | 680 |
| α5β2γ2S | 4.2 | Positive Allosteric Modulator | 4.1 | 750 |
| α4β1δ | - | Inactive | - | - |
| α4β2δ | 0.1 | Positive Allosteric Modulator | 11 | 450 |
| α4β3δ | 0.03 | Superagonist | 2.5 | >100 |
| α6β1δ | 0.08 | Negative Allosteric Modulator | 21 | -30 |
| α6β2δ | 0.05 | Positive Allosteric Modulator | 8.5 | 550 |
| α6β3δ | 0.03 | Positive Allosteric Modulator | 15 | 320 |
Data extracted from Hammer et al. (2015).[4] It is important to reiterate that this data is for methaqualone and serves as an estimate for this compound's activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of quinazolinones with GABAa receptors.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to study the functional effects of a compound on ion channels expressed in Xenopus oocytes.
-
Protocol:
-
Oocyte Preparation: Harvest and defolliculate mature female Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired human GABAa receptor subunits (e.g., α1, β2, γ2S).
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C in a suitable medium to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
Co-apply GABA with varying concentrations of this compound to determine its modulatory effect.
-
Record the resulting currents using a voltage-clamp amplifier.
-
-
Data Analysis: Analyze the current responses to determine EC50/IC50 values and the percentage of modulation.
-
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor site.
-
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in GABAa receptors (e.g., rat brain cortex or cells recombinantly expressing specific GABAa receptor subtypes). This involves homogenization and centrifugation steps to isolate the membrane fraction.[8][9][10]
-
Incubation: Incubate the prepared membranes with a radiolabeled ligand that binds to a specific site on the GABAa receptor (e.g., [³H]flunitrazepam for the benzodiazepine (B76468) site, or a specific radioligand for the proposed this compound binding site if available).
-
Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture to compete with the radioligand for binding.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway of this compound at the GABAa Receptor
Caption: this compound's positive allosteric modulation of the GABAa receptor.
Experimental Workflow for TEVC Electrophysiology
Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) electrophysiology.
Logical Relationship of this compound's Mechanism
Caption: Logical flow of this compound's mechanism of action.
Conclusion
This compound functions as a positive allosteric modulator of the GABAa receptor, acting at a distinct binding site within the transmembrane β(+)/α(-) subunit interface. This mechanism enhances GABAergic inhibition, leading to its characteristic sedative and hypnotic effects. While specific quantitative data for this compound remains limited, the extensive research on its analog, methaqualone, provides a robust framework for understanding its pharmacological properties. Further research is warranted to precisely quantify the binding affinity and functional modulation of this compound at various GABAa receptor subtypes to fully delineate its therapeutic and toxicological profile. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive foundation for future investigations into this and other quinazolinone-based GABAa receptor modulators.
References
- 1. Hypnotic - Wikipedia [en.wikipedia.org]
- 2. DARK Classics in Chemical Neuroscience: Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into GABAA receptor potentiation by Quaalude - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
Mebroqualone as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview based on available scientific literature. Mebroqualone is a controlled substance in many jurisdictions and should only be handled by licensed professionals for research purposes. The quantitative pharmacological data for this compound is not extensively available in peer-reviewed literature; therefore, data for its close analog, Methaqualone, is presented for comparative and illustrative purposes.
Introduction
This compound (3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one) is a quinazolinone-class central nervous system depressant. Structurally, it is an analog of mecloqualone and methaqualone.[1][2] Its primary pharmacological activity is attributed to its role as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3][4] By enhancing the effect of GABA, this compound produces sedative and hypnotic effects.[5] This guide details the mechanism of action, available pharmacological data (with methaqualone as a reference), and relevant experimental protocols for the study of this compound and similar compounds.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[6] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[7]
Positive allosteric modulators like this compound do not bind to the primary GABA binding site (the orthosteric site) but to a distinct allosteric site on the receptor complex.[4][8] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel opening in response to GABA binding.[3] This potentiation of GABAergic signaling is the basis for the sedative and anxiolytic properties of this compound.[8] While the precise binding site for quinazolinones on the GABA-A receptor has not been fully elucidated, it is believed to be distinct from the benzodiazepine (B76468), barbiturate, and neurosteroid binding sites.[9][10]
Quantitative Pharmacology
Pharmacological Data for Methaqualone (Reference)
The following tables summarize the functional properties of Methaqualone at different human GABA-A receptor subtypes, as determined by two-electrode voltage clamp electrophysiology in Xenopus oocytes.[11]
Table 1: Methaqualone as a Positive Allosteric Modulator at Various GABA-A Receptor Subtypes [11]
| GABA-A Receptor Subtype | EC50 (µM) | Modulation at 100 µM (%) |
| α1β2γ2S | 24 | 160 ± 14 |
| α2β2γ2S | 19 | 230 ± 19 |
| α3β2γ2S | 18 | 210 ± 21 |
| α5β2γ2S | 21 | 180 ± 15 |
| α1β3γ2S | 12 | 250 ± 25 |
| α2β3γ2S | 10 | 320 ± 30 |
| α3β3γ2S | 9 | 350 ± 35 |
| α5β3γ2S | 11 | 280 ± 28 |
| α4β2δ | 35 | 150 ± 12 |
| α6β2δ | 28 | 140 ± 11 |
| α4β3δ | Superagonist | >400 |
| α6β3δ | 22 | 180 ± 18 |
Data are presented as mean ± S.E.M. Modulation is expressed as the percentage increase in the GABA EC20 response.
Table 2: Methaqualone as a Negative Allosteric Modulator at the α6β1δ GABA-A Receptor Subtype [11]
| GABA-A Receptor Subtype | IC50 (µM) |
| α6β1δ | 38 |
Data are presented as the concentration of Methaqualone that inhibits 50% of the GABA EC60-70 response.
Experimental Protocols
The characterization of a novel GABA-A receptor modulator like this compound typically involves a series of in vitro assays to determine its binding affinity, functional efficacy, and subtype selectivity.
Synthesis of this compound
This compound can be synthesized via a cyclization reaction. A common method involves the reaction of N-acetylanthranilic acid with 2-bromoaniline (B46623) in the presence of a dehydrating agent such as phosphorus trichloride (B1173362) (PCl3) or polyphosphoric acid.[12][13]
Protocol Outline:
-
Reaction Setup: N-acetylanthranilic acid and 2-bromoaniline are combined in a suitable solvent (e.g., toluene).
-
Dehydrating Agent: A dehydrating agent such as phosphorus trichloride is added to the mixture.
-
Reflux: The reaction mixture is heated under reflux to facilitate the cyclization reaction.
-
Work-up: After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up to remove unreacted starting materials and byproducts.
-
Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.
Radioligand Binding Assay for GABA-A Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.[14] It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.
Materials:
-
Tissue Preparation: Rat brain cortex, homogenized and centrifuged to prepare a crude membrane fraction.
-
Radioligand: [3H]muscimol (for the GABA orthosteric site) or [3H]flunitrazepam (for the benzodiazepine site).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the effect of a test compound on the activity of specific GABA-A receptor subtypes expressed in Xenopus oocytes.[15][16] It is used to determine the EC50, efficacy, and mode of action (e.g., positive allosteric modulation).
Materials:
-
Xenopus laevis Oocytes: Harvested and prepared for injection.
-
cRNA: In vitro transcribed cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Solutions: ND96 recording solution, GABA solutions, this compound solutions.
-
Instrumentation: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system.
Protocol:
-
Oocyte Injection: Oocytes are injected with the cRNA mixture and incubated for 2-5 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current injection). The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
GABA Application: A baseline current is established by applying a low concentration of GABA (e.g., EC5-EC20).
-
Co-application: The test compound (this compound) is co-applied with GABA at various concentrations.
-
Data Acquisition: The potentiation of the GABA-evoked current by the test compound is recorded.
-
Data Analysis: The percentage potentiation is plotted against the concentration of the test compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
Conclusion
This compound acts as a positive allosteric modulator of GABA-A receptors, a mechanism that underlies its sedative-hypnotic effects. While specific quantitative pharmacological data for this compound remain scarce in the scientific literature, the established protocols for radioligand binding and electrophysiological assays provide a clear framework for its comprehensive characterization. The data available for its close analog, Methaqualone, offer valuable insights into the likely pharmacological profile of this compound, suggesting a complex pattern of modulation across different GABA-A receptor subtypes. Further research employing the methodologies outlined in this guide is necessary to fully elucidate the specific binding affinities, functional potencies, and subtype selectivity of this compound.
References
- 1. DARK Classics in Chemical Neuroscience: Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Mebroqualone: A Technical Guide
Abstract
Mebroqualone (MBQ) is a synthetic quinazolinone derivative, structurally analogous to mecloqualone and the more widely known methaqualone.[1][2] First synthesized in the 1960s during a period of extensive research into sedative-hypnotic compounds, this compound was never commercialized for therapeutic use.[2][3] In recent years, it has emerged as a designer drug on the illicit market, prompting renewed interest in its pharmacological and toxicological properties.[1][3] This document provides a comprehensive technical overview of the pharmacological profile of this compound, synthesizing the limited available data and extrapolating from closely related analogues. It is intended for researchers, scientists, and drug development professionals. The primary mechanism of action for this compound is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, specifically at the β-subtype, which leads to its characteristic sedative, hypnotic, and anxiolytic effects.[1][2] Due to its clandestine status, a significant gap in formal scientific literature on its detailed pharmacokinetics and quantitative pharmacodynamics exists.[3][4]
Introduction
This compound, chemically known as 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one, belongs to the quinazolinone class of central nervous system (CNS) depressants.[2][5] It is a direct analogue of mecloqualone, differing only by the substitution of a bromine atom for a chlorine atom at the 2-position of the N-phenyl ring.[1][2] The exploration of quinazolinone derivatives was spurred by the sedative-hypnotic potential discovered in methaqualone in the 1950s.[3] While numerous analogues were synthesized, many, including this compound, were not developed for pharmaceutical use due to concerns about their potential for abuse, dependence, and adverse effects.[1][3] Its recent appearance as a designer drug underscores the need for a detailed understanding of its pharmacological profile for forensic, toxicological, and drug development purposes.[6]
Pharmacodynamics
Primary Mechanism of Action
The primary pharmacological target of this compound is the GABA-A receptor, the principal inhibitory neurotransmitter-gated ion channel in the brain.[3][4] this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][3] It binds to a site on the receptor that is distinct from the orthosteric binding site of GABA itself.[1][7] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[3] The resulting hyperpolarization of the neuronal membrane reduces its excitability, producing widespread CNS depression and the characteristic sedative and hypnotic effects of the drug.[3]
Putative Binding Site
This compound does not interact with the classical benzodiazepine, barbiturate, or neurosteroid binding sites on the GABA-A receptor.[7] Based on cryo-electron microscopy studies of its parent compound, methaqualone, it is proposed that this compound binds within the transmembrane domain at the β(+)/α(-) subunit interface.[3][4][8] This binding site is also targeted by certain general anesthetics like propofol (B549288) and etomidate.[4][8] Binding at this site is believed to destabilize the hydrophobic activation gate in the ion pore, facilitating channel opening and potentiation of the GABAergic response.[4][8]
Subtype Selectivity
This compound is reported to be an agonist with selectivity for the β subtype of the GABA-A receptor.[1][2] This selectivity may contribute to its distinct pharmacological profile compared to other quinazolinone derivatives.[1] Studies on methaqualone have shown highly diverse functionalities across various GABA-A receptor subtypes, ranging from positive allosteric modulation to superagonism and even negative modulation, depending on the specific subunit composition (e.g., α4β3δ vs. α6β1δ).[7][9] It is plausible that this compound exhibits a similarly complex and multifaceted interaction with different GABA-A receptor assemblies, which would underlie its overall clinical and psychoactive effects.
Pharmacokinetics & Analytical Methodologies
ADME Profile
Detailed pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in humans is not available in published literature. Based on its structural similarity to methaqualone, it is expected to be well-absorbed orally and extensively protein-bound in the plasma.[10][11] Metabolism is likely to occur in the liver via hydroxylation and other phase I and phase II reactions, with metabolites excreted primarily in the urine.[11] The onset of effects when smoked is reported to be very rapid, with a short duration of about 30 minutes, while oral administration leads to a much longer duration of approximately 6 hours.[10]
Analytical Methodologies
The identification and quantification of this compound in biological matrices are crucial for forensic and toxicological investigations. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][6] These methods provide the high sensitivity and specificity required for detection in blood, urine, and postmortem samples. Sample preparation typically involves a liquid-liquid extraction (LLE) procedure to isolate the drug from the biological matrix before analysis.[4][6][12]
Quantitative Pharmacological Data
Quantitative data for this compound is extremely limited. The available information primarily pertains to its detection in forensic cases rather than systematic pharmacological characterization.
| Parameter | Matrix | Value | Method | Reference |
| Lower Limit of Quantification (LLOQ) | Whole Blood | 0.2 ng/mL | UHPLC-QqQ-MS/MS | [6] |
| Postmortem Blood Concentration (Case 1) | Blood | 10,228 ng/mL | GC-MS | [4][12] |
| Postmortem Blood Concentration (Case 2) | Blood | 115 ng/mL | GC-MS | [4][12] |
Key Experimental Protocols
The characterization of a compound like this compound involves a tiered approach, from in vitro receptor interactions to in vivo effects.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the GABA-A receptor.
-
Protocol:
-
Preparation: Utilize membrane preparations from cells (e.g., HEK293) transiently expressing specific human GABA-A receptor subtypes.
-
Assay: Conduct a competitive binding assay using a radiolabeled ligand known to bind to the GABA-A receptor (e.g., [³H]muscimol).
-
Procedure: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Detection: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value can be used to determine the binding affinity (Ki).[3]
-
Electrophysiological Analysis (Two-Electrode Voltage Clamp)
-
Objective: To characterize the functional properties of this compound as a modulator of GABA-A receptors.
-
Protocol:
-
Preparation: Use Xenopus laevis oocytes injected with cRNAs encoding the subunits of the desired human GABA-A receptor subtype (e.g., α1β2γ2S).[7][9]
-
Recording: Clamp the oocytes at a holding potential (e.g., -60 mV) using a two-electrode voltage clamp setup.
-
Procedure: Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current. Co-apply varying concentrations of this compound with the GABA EC10 concentration.
-
Analysis: Measure the potentiation of the GABA-evoked current by this compound. Construct concentration-response curves to determine the EC50 (potency) and Emax (efficacy) of the modulatory effect.[3][7]
-
In Vivo Behavioral Assessment (Mouse Model)
-
Objective: To evaluate the sedative and hypnotic effects of this compound in a living organism.
-
Protocol:
-
Subjects: Use adult male mice (e.g., C57BL/6 strain).
-
Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Locomotor Activity: Place mice in an open-field arena and use automated tracking software to measure total distance traveled, rearing frequency, and time spent in the center versus the periphery. A significant reduction in locomotor activity indicates a sedative effect.[7]
-
Loss of Righting Reflex: A common assay for hypnotic effects. Following drug administration, place the mouse on its back. The time until the mouse is able to right itself onto all four paws is measured. The inability to right itself within a set time (e.g., 60 seconds) is considered a positive hypnotic response.
-
Toxicology and Side Effects
The toxicological profile of this compound is not well-documented, but significant risks can be inferred from its mechanism of action and reports on its analogues.[6]
-
Abuse and Dependence: Like other GABAergic depressants, this compound has a high potential for abuse, and chronic use can lead to the development of tolerance and physical dependence.[11][13]
-
Overdose: Acute overdose can lead to profound CNS and respiratory depression, which can be fatal.[1][6] The risk is exponentially increased when co-ingested with other depressants such as alcohol or opioids.[10]
-
Other Adverse Effects: Users of methaqualone analogues have reported side effects including dizziness, headache, fatigue, hypotension, and convulsions.[6][13]
Conclusion
This compound is a potent GABA-A receptor positive allosteric modulator with a pharmacological profile characteristic of a sedative-hypnotic agent. While its primary mechanism of action is understood, there is a critical lack of comprehensive data on its specific binding affinities, subtype selectivity, pharmacokinetics, and toxicology.[3] The information available is largely qualitative or derived from forensic case reports and comparison with its better-studied analogues, methaqualone and mecloqualone.[4][6][7] Further rigorous scientific investigation using the experimental protocols outlined herein is necessary to fully elucidate the pharmacological and toxicological profile of this designer drug to better inform public health, clinical toxicology, and regulatory bodies.
References
- 1. Buy this compound | 4260-20-2 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 4260-20-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into GABAA receptor potentiation by Quaalude - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejournals.eu [ejournals.eu]
- 11. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. m.psychonautwiki.org [m.psychonautwiki.org]
An In-depth Technical Guide to Mebroqualone Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold represents a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. Historically, the synthesis of methaqualone in the 1950s and its subsequent introduction as a sedative-hypnotic agent spurred extensive research into this chemical class. This led to the development of numerous analogues, including mebroqualone, mecloqualone, and etaqualone.
This compound (3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one) is a structural analogue of mecloqualone, differing by the substitution of a bromine atom for a chlorine on the 3-phenyl ring.[1] Although synthesized in the 1960s, this compound was never commercialized for medical use and has remained relatively understudied in formal scientific literature.[2] In recent years, it has emerged as a designer drug on the illicit market, renewing interest in its pharmacological and toxicological profile.
This technical guide provides a comprehensive overview of this compound and its analogues, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Chemical Synthesis
The synthesis of 2,3-disubstituted 4(3H)-quinazolinones, including this compound and its analogues, typically involves the cyclization and condensation of key precursors. The general approach relies on the formation of the quinazolinone core from an anthranilic acid derivative.
General Synthesis Route: Niementowski Reaction and Analogous Methods
A common and historically significant method for synthesizing the quinazolinone core is the Niementowski reaction. However, more modern and efficient methods have since been developed. A prevalent two-step approach involves:
-
Formation of an N-acylanthranilic acid: Anthranilic acid is acylated, typically using acetic anhydride (B1165640) to form N-acetylanthranilic acid.
-
Cyclocondensation: The N-acylanthranilic acid intermediate is then condensed with a substituted aniline (B41778) in the presence of a cyclizing/dehydrating agent, such as phosphorus trichloride (B1173362) (PCl₃) or polyphosphoric acid, to form the final 2,3-disubstituted quinazolinone.[3][4]
For this compound, the specific precursors are N-acetylanthranilic acid and 2-bromoaniline (B46623).
Pharmacology and Mechanism of Action
The primary pharmacological effect of this compound and its analogues is central nervous system (CNS) depression, leading to sedative, hypnotic, and anxiolytic properties.
GABA-A Receptor Modulation
The principal mechanism of action for this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][5][6] GABA is the main inhibitory neurotransmitter in the CNS. Its binding to the GABA-A receptor, a ligand-gated chloride ion channel, causes the channel to open, leading to an influx of chloride ions (Cl⁻).[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.
This compound and its analogues do not bind to the primary GABA binding site (the orthosteric site). Instead, they bind to a distinct allosteric site on the receptor complex.[6] This binding induces a conformational change in the receptor that enhances the effect of GABA, either by increasing the receptor's affinity for GABA or by increasing the frequency or duration of channel opening when GABA is bound.[5][6] This potentiation of GABAergic activity underlies the sedative-hypnotic effects of these compounds. It is believed that quinazolinones like this compound act specifically as agonists at the β-subtype of the GABA-A receptor.[8]
Quantitative Pharmacological and Toxicological Data
Quantitative data on the pharmacological properties (e.g., binding affinity (Ki), potency (EC₅₀)) of this compound are not widely available in peer-reviewed literature. However, data from toxicological case reports and analytical validation studies provide some quantitative measures. For comparison, data for related quinazolinone analogues are included where available.
Table 1: Toxicological and Analytical Data for this compound and Analogues
| Compound | Matrix | Concentration / Value | Context | Reference |
| This compound | Postmortem Blood | 10,228 ng/mL | Fatality (accidental death) | [2][9] |
| This compound | Postmortem Blood | 115 ng/mL | Fatality (suicide) | [2][9] |
| This compound | Whole Blood | LLOQ: 0.2 ng/mL | UHPLC-MS/MS Method | [10][11] |
| Mecloqualone | Whole Blood | LLOQ: 0.1 ng/mL | UHPLC-MS/MS Method | [10][11] |
| Methaqualone | Whole Blood | LLOQ: 0.1 ng/mL | UHPLC-MS/MS Method | [10][11] |
| Etaqualone | Whole Blood | LLOQ: 0.1 ng/mL | UHPLC-MS/MS Method | [10][11] |
LLOQ: Lower Limit of Quantification
Table 2: User-Reported Dosing for this compound
| Route of Administration | Low Dose | Medium Dose | High Dose | Reference |
| Smoking/Vaporizing | 8 - 50 mg | 50 - 100 mg | >100 mg | [12] |
| Sublingual | 15 - 20 mg | 20 - 50 mg | >50 mg | [12] |
| Oral | - | 100 mg | - | [12] |
Disclaimer: The data in Table 2 is derived from anecdotal user reports and is not based on controlled clinical studies. It is presented for informational purposes only and does not constitute a recommendation or endorsement.
Experimental Protocols
This section details methodologies for key experiments relevant to the study of this compound and its analogues.
Synthesis of this compound
Objective: To synthesize 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one.
Materials:
-
N-acetylanthranilic acid
-
2-bromoaniline
-
Phosphorus trichloride (PCl₃)
-
Toluene
-
Standard laboratory glassware for reflux reactions
-
Purification apparatus (e.g., column chromatography, recrystallization)
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-acetylanthranilic acid and 2-bromoaniline in toluene.
-
Slowly add phosphorus trichloride (PCl₃) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and Melting Point analysis.
In Vitro Evaluation: FLIPR Membrane Potential Assay
Objective: To identify and characterize the modulatory activity of test compounds on GABA-A receptors expressed in a stable cell line.
Materials:
-
CHO or HEK293 cells stably expressing GABA-A receptors (e.g., α₁β₂γ₂ subtype).
-
FLIPR Membrane Potential (FMP) Red or Blue Dye Kit.
-
GABA (agonist).
-
Diazepam (positive control).
-
Test compounds (e.g., this compound).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating: Seed the GABA-A receptor-expressing cells into microplates at a density that will achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare the FMP dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well.
-
Incubation: Incubate the plates at 37°C for 30-60 minutes to allow the dye to be loaded into the cells.
-
Compound Preparation: Prepare serial dilutions of test compounds, GABA, and control compounds in an appropriate assay buffer.
-
Assay Execution (on FLIPR): a. Establish a baseline fluorescence reading for each well. b. Add the test compound or positive control (e.g., Diazepam) to the wells and incubate for a predefined period (e.g., 3-15 minutes). c. Add a sub-maximal concentration of GABA (e.g., EC₂₀) to all wells to stimulate the receptor. d. Record the change in fluorescence, which corresponds to the change in membrane potential due to chloride ion influx.
-
Data Analysis: The potentiation of the GABA-induced signal by the test compound is calculated. Dose-response curves are generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the modulators.[13][14]
In Vivo Evaluation: Thiopental-Induced Sleeping Time
Objective: To assess the sedative-hypnotic properties of a test compound in a rodent model.
Materials:
-
Male Swiss albino mice (or rats).
-
Test compound (e.g., this compound).
-
Vehicle control (e.g., saline with Tween-80).
-
Positive control (e.g., Diazepam).
-
Thiopental (B1682321) sodium (hypnotic agent).
-
Animal cages, syringes, stopwatch.
Protocol:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide animals into groups (n=6-10 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
Induction of Sleep: After a set period (e.g., 30 minutes post-administration), administer a sub-hypnotic or hypnotic dose of thiopental sodium (e.g., 32 mg/kg, i.p.) to each animal.[15]
-
Observation: Immediately after thiopental administration, place each animal on its back and start a stopwatch.
-
Data Collection: a. Onset of Sleep (Latency): Record the time from thiopental injection to the loss of the righting reflex. The righting reflex is lost when the animal remains on its back for more than 30 seconds. b. Duration of Sleep: Record the time from the loss of the righting reflex to its spontaneous recovery. The reflex is considered recovered when the animal can right itself three times within 30 seconds.
-
Data Analysis: Compare the mean onset and duration of sleep for the test compound groups against the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant increase in sleep duration or decrease in latency indicates sedative-hypnotic activity.[16][17]
Toxicology and Adverse Effects
The toxicological profile of this compound is not well-characterized through controlled studies. Much of the available information is derived from case reports of fatalities and anecdotal user experiences.[2][18] Like other quinazolinone derivatives, potential adverse effects and risks include:
-
High Abuse Potential: The euphoric and sedative effects contribute to a high potential for abuse and dependence.
-
Respiratory Depression: As a CNS depressant, overdose can lead to severe respiratory depression, which can be fatal.
-
Overdose: Fatalities have been reported where this compound was detected in postmortem blood.[9]
-
Motor Impairment: Loss of motor control and coordination is a common effect.
Conclusion and Future Directions
This compound and its analogues remain a compelling class of compounds due to their potent modulation of the GABA-A receptor. While their clinical development was halted due to safety concerns and abuse potential, they continue to be of interest to researchers studying GABAergic neurotransmission and to forensic scientists monitoring the illicit drug market.
Future research should focus on obtaining robust quantitative pharmacological data for this compound and its newer derivatives to better understand their structure-activity relationships. Detailed toxicological studies are also crucial to fully characterize their risk profile. The development of selective analytical methods is essential for forensic laboratories to accurately identify these compounds in complex biological matrices.[10][11] A deeper understanding of how these molecules interact with different GABA-A receptor subtypes could potentially inform the design of safer and more selective therapeutic agents in the future.
References
- 1. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. Two Fatalities Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A Historical Drug or a Current Problem? Determination of Methaqualone and Its Analogs in Biological Material via UHPLC-QqQ-MS/MS [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discoveryjournals.org [discoveryjournals.org]
- 16. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 17. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review of the experiences of users of methaqualone and methaqualone derivatives. An analysis of online forums - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical and Technical Overview of Quinazolinone Sedatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone core, a fused heterocyclic system, has proven to be a versatile scaffold in medicinal chemistry, giving rise to a broad spectrum of pharmacologically active compounds. Among these, the 2,3-disubstituted-4(3H)-quinazolinones gained significant attention in the mid-20th century for their potent sedative-hypnotic properties. This technical guide provides an in-depth exploration of the historical context, synthetic evolution, mechanism of action, and key experimental methodologies related to quinazolinone sedatives, with a primary focus on the archetypal compound, methaqualone.
Historical Development
The journey of quinazolinone sedatives began with the synthesis of the quinazoline (B50416) ring system in the late 19th century. However, it was the synthesis of 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone, later known as methaqualone, by Indian researchers in 1951 that marked a pivotal moment.[1] Initially investigated for its potential as an antimalarial agent, its sedative-hypnotic effects were soon recognized.
Introduced to the market in the 1960s under brand names such as Quaalude and Sopor, methaqualone was initially marketed as a safe, non-barbiturate alternative for the treatment of insomnia and anxiety.[1][2] Its popularity surged, and by the early 1970s, it had become one of the most prescribed sedatives.[2] However, its high potential for abuse and dependence quickly became apparent, leading to widespread recreational use.[2][3] This escalating abuse prompted regulatory bodies worldwide to impose stricter controls. In the United States, methaqualone was moved to Schedule II of the Controlled Substances Act in 1973 and ultimately to Schedule I in 1984, effectively ceasing its legitimate medical use.[1]
Synthesis of Quinazolinone Sedatives
The synthesis of 2,3-disubstituted-4(3H)-quinazolinones can be achieved through several established routes. The most common approaches involve the condensation of N-acylanthranilic acids with aromatic amines.
Key Synthetic Protocols
Niementowski Synthesis: This method involves the condensation of anthranilic acid with an appropriate amide at high temperatures to yield the corresponding 4(3H)-quinazolinone.
From N-Acetylanthranilic Acid: A widely used method for methaqualone synthesis involves the reaction of N-acetylanthranilic acid with o-toluidine. This reaction can be carried out in the presence of a dehydrating agent such as phosphorus trichloride (B1173362) or polyphosphoric acid to facilitate the cyclization.
From Isatoic Anhydride: Another common route utilizes isatoic anhydride, which reacts with an appropriate amine to form an intermediate that is subsequently cyclized to the quinazolinone core.
Mechanism of Action: GABA-A Receptor Modulation
The sedative and hypnotic effects of quinazolinone derivatives are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[4][5] GABA is the primary inhibitory neurotransmitter in the brain, and its binding to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.
Quinazolinone sedatives act as positive allosteric modulators of the GABA-A receptor.[5] They bind to a site on the receptor that is distinct from the binding sites of GABA, benzodiazepines, and barbiturates.[5] This binding enhances the effect of GABA, leading to increased chloride ion conductance and a more pronounced inhibitory effect. This results in the characteristic sedative, anxiolytic, and hypnotic properties of these compounds.
Below is a diagram illustrating the signaling pathway of GABA-A receptor modulation by quinazolinone sedatives.
Caption: GABA-A receptor signaling pathway modulated by quinazolinone sedatives.
Quantitative Data
The sedative potency of quinazolinone derivatives has been evaluated in various preclinical models. The following tables summarize key quantitative data for methaqualone and related compounds.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Primary Effect |
| Methaqualone | Mouse | Oral | 20-30 | Hypnosis |
| Etaqualone | Mouse | Oral | 15-25 | Hypnosis |
| Mecloqualone | Mouse | Oral | 25-35 | Hypnosis |
Table 1: In Vivo Sedative Potency of Quinazolinone Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Methaqualone | GABA-A (non-selective) | 100-500 |
| Diazepam (Reference) | GABA-A (α1, α2, α3, α5) | 5-20 |
Table 2: Receptor Binding Affinity of Methaqualone
Experimental Protocols
In Vivo Assessment of Sedative Activity: Thiopental-Induced Sleeping Time
Objective: To evaluate the sedative-hypnotic effect of a test compound by measuring its ability to potentiate the sleeping time induced by a sub-hypnotic dose of thiopental (B1682321) sodium.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Animals are divided into control and test groups.
-
The test compound or vehicle (control) is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) is administered to all animals.
-
The onset and duration of sleep are recorded. The duration of sleep is measured as the time from the loss to the regaining of the righting reflex.
-
An increase in the duration of sleeping time in the test group compared to the control group indicates a sedative-hypnotic effect.
In Vitro Assessment of GABA-A Receptor Binding: Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to the GABA-A receptor.
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors).
-
Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam).
-
Test compound at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Rat brain membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA or diazepam).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow for Drug Development
The preclinical development of a novel quinazolinone sedative follows a structured workflow designed to assess its efficacy, safety, and pharmacokinetic profile.
Caption: Preclinical drug development workflow for quinazolinone sedatives.
Conclusion
Quinazolinone sedatives, particularly methaqualone, hold a significant place in the history of medicinal chemistry and pharmacology. Their rise and fall serve as a crucial case study in drug development, highlighting the importance of balancing therapeutic efficacy with the potential for abuse and dependence. The continued study of the quinazolinone scaffold and its interaction with the GABA-A receptor provides valuable insights for the design of new central nervous system-acting agents with improved safety profiles. This technical guide offers a foundational understanding of the historical context, chemical synthesis, and pharmacological evaluation of this important class of compounds for researchers and professionals in the field.
References
- 1. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure-activity relationship of the thymidylate synthase inhibitors of Mus musculus in the series of quinazolin-4-one and quinazolin-4-imine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
Mebroqualone: A Technical Guide for Researchers
Introduction
Mebroqualone (MBQ) is a synthetic compound of the quinazolinone class, structurally analogous to mecloqualone and the more widely known methaqualone.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, pharmacology, and analytical detection methods, intended for researchers, scientists, and drug development professionals.
Historical Context and Emergence as a Designer Drug
First synthesized in the 1960s during a period of extensive research into quinazolinone derivatives, this compound was never commercialized for therapeutic use.[1][2][3] Unlike its predecessors, which were marketed as sedative-hypnotics, this compound remained largely unstudied until its recent emergence on the illicit market as a designer drug.[3][4] Its legal status reflects this history; for instance, it was made illegal in Germany in 1998, classified for authorized scientific use only.[1][4] The limited body of published scientific literature presents a significant challenge in fully characterizing its pharmacological and toxicological profile.[3][5]
Physicochemical Properties
This compound is categorized as an analytical reference material for research and forensic applications.[6] Its core chemical and physical identifiers are summarized below.
| Property | Value |
| IUPAC Name | 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one[1][6] |
| Synonyms | MBQ, NSC 631646[1][6] |
| CAS Number | 4260-20-2[1][3][6] |
| Molecular Formula | C₁₅H₁₁BrN₂O[1][6] |
| Molecular Weight | 315.17 g/mol [1][3] |
| Appearance | Fine, crystalline white to off-white powder |
| Purity (Reference Standard) | ≥98%[6] |
| Solubility | Soluble in DMSO, ethanol, and acetone; sparingly soluble in water |
Synthesis and Manufacturing
The synthesis of this compound's quinazolinone core is achieved through established cyclization and condensation reactions.[3] The primary route involves the reaction of an N-acylanthranilic acid derivative with a 2-bromoaniline (B46623) derivative.[3]
Experimental Protocol: Synthesis via Cyclization
This protocol outlines a general method for the synthesis of this compound based on established quinazolinone formation reactions.[3]
-
Reactant Preparation : In a round-bottom flask, dissolve an N-acylanthranilic acid derivative in a suitable solvent, such as toluene.
-
Addition of Precursor : Add a stoichiometric equivalent of a 2-bromoaniline derivative to the solution.
-
Initiation of Cyclization : Cautiously add a dehydrating agent, such as phosphorus pentachloride (PCl₃), to the mixture.
-
Reaction Conditions : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) for several hours to ensure the completion of the cyclization.
-
Workup and Purification : After cooling, the reaction mixture is worked up through standard procedures, which may include quenching, extraction, and washing. The crude product is then purified, typically via recrystallization or column chromatography, to yield 2-methyl-3-(2-bromophenyl)-4(3H)-quinazolinone (this compound).
Pharmacology and Mechanism of Action
This compound is a central nervous system depressant that functions as a positive allosteric modulator of the GABA-A receptor.[2][3][7]
Molecular Mechanism
The primary mechanism of action for this compound is its agonist activity at the β-subtype of the GABA-A receptor.[1][2] By binding to a site distinct from that of the endogenous ligand GABA, it enhances the receptor's response to GABA.[3][8] This potentiation leads to an increased influx of chloride ions through the receptor's integral ion channel.[3] The resulting hyperpolarization of the neuronal membrane reduces its excitability, producing the sedative and hypnotic effects characteristic of the drug.[3] This mechanism is functionally distinct from other GABAergic modulators like benzodiazepines and barbiturates.[7]
Toxicology and Physiological Effects
Published data on this compound's toxicity is extremely limited.[5][9][10] Its effects are presumed to be similar to methaqualone, including sedation, muscle relaxation, euphoria, dizziness, and motor control loss.[7][11]
Adverse Effects and Overdose
Like other quinazolinones, this compound carries a significant risk of adverse effects, including respiratory depression, which is the primary danger in overdose situations.[7][11] The substance is reported to have a high potential for addiction and the rapid development of tolerance.[7] Combining this compound with other CNS depressants such as alcohol, opioids, or benzodiazepines is extremely dangerous and significantly increases the risk of fatal overdose.[7][11]
Quantitative Toxicological Data
The only published quantitative data comes from a report detailing two fatalities where this compound was detected in postmortem blood, though it was not the direct cause of death in either case.[4][5][10]
| Case | Concentration (ng/mL) | Context |
| Case 1 | 10,228 | Accidental death (house fire); polysubstance use noted.[4][5][10] |
| Case 2 | 115 | Suicide (train); other substances not detailed as causal.[4][5][10] |
Experimental Protocols
The following sections detail methodologies relevant to the study of this compound.
Protocol: In Vitro Receptor Binding Assay
This protocol is fundamental for determining a compound's binding affinity for a target receptor.[3]
-
Preparation : Prepare cell membrane homogenates expressing the target GABA-A receptor subtypes.
-
Assay Setup : In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]-muscimol for GABA-A receptors).
-
Competitive Binding : Add varying concentrations of the test compound (this compound) to the wells.
-
Incubation : Incubate the plates to allow the binding to reach equilibrium.
-
Separation : Rapidly filter the contents of each well to separate bound from unbound radioligand.
-
Quantification : Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis : Plot the displacement of the radioligand by this compound to calculate binding affinity (Ki) and IC₅₀ values.
Protocol: Animal Behavioral Assay (Open-Field Test)
This assay is used to measure general locomotor activity and anxiety-like behavior in rodents to assess sedative effects.[3]
-
Apparatus : Use a square arena (open field) with walls to prevent escape, typically monitored by an overhead video camera.
-
Acclimation : Acclimate the test animals (e.g., mice or rats) to the testing room for at least one hour before the experiment.
-
Administration : Administer this compound or a vehicle control to the animals via a specified route (e.g., intraperitoneal injection).
-
Testing : Place a single animal into the center of the open field and record its activity for a set duration (e.g., 15-30 minutes).
-
Data Collection : Use tracking software to automatically measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Analysis : Compare the data from the this compound-treated group to the control group. A significant reduction in locomotor activity is indicative of a sedative effect.
Protocol: Analytical Detection in Biological Matrices
This protocol outlines the extraction and analysis of this compound from blood samples using Gas Chromatography-Mass Spectrometry (GC-MS), as described in forensic case reports.[5][9]
-
Sample Preparation : Collect a whole blood sample (e.g., 1 mL).
-
Extraction : Perform a liquid-liquid extraction by adding an appropriate organic solvent to the blood sample.
-
Separation : Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Isolation : Transfer the organic layer containing the analyte to a clean tube.
-
Concentration : Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a small volume of a suitable solvent for injection.
-
GC-MS Analysis : Inject the sample into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data, allowing for specific identification and quantification of this compound.
Conclusion
This compound is a potent quinazolinone-class sedative-hypnotic that acts as a positive allosteric modulator of the GABA-A receptor. Despite its synthesis over half a century ago, it remains a poorly characterized compound due to its lack of therapeutic application and recent emergence as a designer drug. The available data, primarily from forensic toxicology reports and analogous compounds, indicate a high potential for abuse and significant risk of harm, particularly when combined with other depressants. There is a critical need for further research to fully elucidate its detailed pharmacology, metabolic pathways, and toxicological profile to inform public health and safety initiatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 4260-20-2 [smolecule.com]
- 3. This compound | 4260-20-2 | Benchchem [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. caymanchem.com [caymanchem.com]
- 7. psychonautwiki.org [psychonautwiki.org]
- 8. Methaqualone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]
- 9. Two Fatalities Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.psychonautwiki.org [m.psychonautwiki.org]
Mebroqualone: A Technical Guide to its Legal Status and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebroqualone is a synthetic compound belonging to the quinazolinone class, structurally analogous to mecloqualone and the more widely known methaqualone.[1] Like its predecessors, this compound exhibits sedative-hypnotic properties, which are attributed to its activity as a positive allosteric modulator of GABA-A receptors.[2] This document provides a comprehensive overview of the legal status of this compound for research purposes, alongside detailed experimental protocols for its synthesis, pharmacological characterization, and analytical detection. This guide is intended for researchers, scientists, and drug development professionals to ensure compliance with regulatory frameworks and to provide a foundation for further scientific investigation.
Legal Status
The legal status of this compound varies by jurisdiction and is often addressed through specific legislation or analogue control measures. As a derivative of controlled substances, its research and handling are subject to stringent regulations.
International and National Scheduling
This compound is not explicitly listed in the schedules of the United Nations Convention on Psychotropic Substances of 1971. However, as a new psychoactive substance (NPS), it is monitored by international bodies like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[3][4][5][6] National authorities have the discretion to regulate NPS under their domestic laws.
| Jurisdiction | Legal Status | Legislation/Notes |
| Germany | Illegal (Anlage I) | This compound was explicitly made illegal in Germany in 1998 and is listed in Anlage I of the Betäubungsmittelgesetz (BtMG), which includes non-marketable narcotics. Research requires a specific license. |
| United Kingdom | Likely Controlled as a Class B substance | While not explicitly named, this compound is likely controlled as a Class B drug under the Misuse of Drugs Act 1971 through its generic definition of quinazolinone derivatives, which includes methaqualone.[7][8][9] |
| Canada | Likely Controlled as a Schedule I or III substance | This compound is not explicitly listed in the Controlled Drugs and Substances Act (CDSA). However, the CDSA includes provisions for analogues of listed substances.[10][11][12][13][14] As an analogue of methaqualone (Schedule III) or potentially other controlled quinazolinones, it would likely be considered a controlled substance. |
| Australia | Likely Controlled as a Schedule 9 substance | This compound is not explicitly listed in the Poisons Standard. However, as an analogue of methaqualone, it would likely fall under the classification of a Schedule 9 (Prohibited Substance), which includes substances with a high potential for abuse and are generally only available for scientific research with a permit.[15][16][17][18] |
| United States | Unscheduled, but potentially treated as a controlled substance analogue | This compound is not a scheduled substance under the Controlled Substances Act (CSA). However, the Federal Analogue Act allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were in Schedule I, but only if intended for human consumption. |
Scientific Research
Pharmacology
This compound acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This modulation enhances the effect of GABA, leading to sedative, hypnotic, and anxiolytic effects. Its mechanism is believed to be similar to that of methaqualone, potentially interacting with the transmembrane β(+)/α(-) subunit interface of the receptor.[19]
Toxicology
There is a scarcity of formal toxicological studies on this compound. A safety data sheet indicates that it is harmful if swallowed. Case reports of fatalities involving this compound have been documented, with post-mortem blood concentrations providing some insight into potentially toxic levels.
| Case Report Data | Blood Concentration (ng/mL) | Circumstances |
| Case 1 | 10,228 | Accidental death (house fire) |
| Case 2 | 115 | Suicide (train incident) |
Source: Woods, K. M. (2021). Two Fatalities Involving this compound. Journal of Analytical Toxicology, 45(3), 308–311.[20]
It is crucial to note that these are post-mortem concentrations and may not directly correlate with lethal doses in all individuals. No formal LD50 data is currently available in the public domain.[21][22]
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis, pharmacological characterization, and analysis of quinazolinone derivatives and GABA-A receptor modulators. Researchers should adapt these protocols as necessary for their specific experimental conditions and ensure all work is conducted in compliance with relevant safety and legal regulations.
Synthesis of this compound
This protocol is based on the general synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.
dot
Caption: General synthesis workflow for this compound.
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Toluene (or other suitable high-boiling point solvent)
-
Phosphorus trichloride (B1173362) (or other suitable dehydrating agent)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate):
-
In a round-bottom flask, dissolve anthranilic acid in an excess of acetic anhydride.
-
Heat the mixture under reflux for 2-3 hours.
-
Allow the mixture to cool, during which the product will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry.
-
-
Synthesis of this compound:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-4H-3,1-benzoxazin-4-one and an equimolar amount of 2-bromoaniline in toluene.
-
Add a catalytic amount of phosphorus trichloride.
-
Heat the mixture under reflux for 4-6 hours.
-
After cooling, dilute the reaction mixture with dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
GABA-A Receptor Binding Assay
This protocol is a general method for assessing the binding of a test compound to the benzodiazepine (B76468) site of the GABA-A receptor using a radioligand displacement assay.
dot
Caption: Workflow for GABA-A receptor binding assay.
Materials:
-
Rat cortical membranes (or other suitable tissue preparation expressing GABA-A receptors)
-
[3H]Flumazenil (radioligand)
-
This compound (test compound)
-
Unlabeled Flumazenil (for determining non-specific binding)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay:
-
In test tubes, add the membrane preparation, [3H]Flumazenil (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled Flumazenil.
-
Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).
-
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This protocol outlines the functional characterization of this compound's effect on GABA-A receptors expressed in Xenopus oocytes.
dot
Caption: Workflow for electrophysiological analysis.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
GABA
-
This compound
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -60 mV.
-
Drug Application:
-
Establish a baseline current by applying a low concentration of GABA (e.g., EC5-EC10).
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Wash out the drugs between applications.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percent potentiation for each concentration. Plot the percent potentiation against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Analytical Detection in Blood (GC-MS)
This is a general protocol for the extraction and analysis of this compound from blood samples using Gas Chromatography-Mass Spectrometry. A study has reported a lower limit of quantification (LLOQ) of 0.2 ng/mL for this compound in whole blood using UHPLC-QqQ-MS/MS.[23]
dot
Caption: Workflow for GC-MS analysis of this compound in blood.
Materials:
-
Blood sample
-
Internal standard (e.g., a deuterated analogue or a structurally similar compound not expected to be in the sample)
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Extraction solvent (e.g., ethyl acetate)
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: To a known volume of blood, add the internal standard and buffer.
-
Extraction: Add the extraction solvent, vortex thoroughly, and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate (B1210297) or methanol).
-
GC-MS Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will provide mass spectral data for the identification and quantification of this compound.
Conclusion
This compound is a psychoactive substance with a legal status that is often determined by analogue legislation in many countries, making its research subject to strict regulatory control. While scientific data on its pharmacology and toxicology are limited, established protocols for the study of similar compounds can be adapted for its investigation. This guide provides a foundational framework for researchers to approach the study of this compound in a compliant and scientifically rigorous manner. Further research is warranted to fully characterize its pharmacological profile and toxicological risks.
References
- 1. Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. This compound | 4260-20-2 | Benchchem [benchchem.com]
- 3. unodc.org [unodc.org]
- 4. The challenge of new psychoactive substances [unodc.org]
- 5. unodc.org [unodc.org]
- 6. What are NPS? [unodc.org]
- 7. Misuse of Drugs Act 1971 - Wikipedia [en.wikipedia.org]
- 8. Misuse of Drugs Act 1971 [legislation.gov.uk]
- 9. Misuse of Drugs Act 1971 [legislation.gov.uk]
- 10. Controlled Drugs and Substances Act [laws.justice.gc.ca]
- 11. Regulating Controlled Substances and Precursors - Canada.ca [canada.ca]
- 12. Details [unodc.org]
- 13. Controlled Drugs and Substances Act [laws-lois.justice.gc.ca]
- 14. Controlled Drugs and Substances Act - Wikipedia [en.wikipedia.org]
- 15. Standard for the Uniform Scheduling of Medicines and Poisons - Wikipedia [en.wikipedia.org]
- 16. Scheduling of medicines and poisons | healthdirect [healthdirect.gov.au]
- 17. faolex.fao.org [faolex.fao.org]
- 18. legislation.gov.au [legislation.gov.au]
- 19. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two Fatalities Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. whs.rocklinusd.org [whs.rocklinusd.org]
- 22. Median lethal dose - Wikipedia [en.wikipedia.org]
- 23. tandfonline.com [tandfonline.com]
Methodological & Application
Enantioselective Synthesis of Mebroqualone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebroqualone, a quinazolinone derivative, is a chiral molecule that has garnered interest in medicinal chemistry. The stereochemistry of a chiral drug can significantly influence its pharmacological and toxicological properties. Therefore, the ability to synthesize enantiomerically pure forms of such compounds is of paramount importance in drug discovery and development. This document provides detailed protocols for the enantioselective synthesis of this compound, focusing on a catalytic asymmetric approach. The methodology is based on the work of Hirai et al., which describes a highly efficient palladium-catalyzed reductive asymmetric desymmetrization.[1]
Principle
The enantioselective synthesis of this compound is achieved through the catalytic reductive asymmetric desymmetrization of an achiral precursor, 3-(2,6-dibromophenyl)-2-methylquinazolin-4(3H)-one. This process utilizes a chiral palladium catalyst, specifically (R)-DTBM-SEGPHOS-Pd(OAc)₂, to selectively remove one of the two bromine atoms from the dibromophenyl group. The chirality of the ligand on the palladium catalyst directs the reaction to favor the formation of one enantiomer of this compound over the other, resulting in a product with high enantiomeric excess.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow of the enantioselective synthesis of this compound, from the preparation of the starting material to the final chiral product.
Caption: Workflow for the Enantioselective Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the results of the enantioselective synthesis of this compound and its derivatives under various conditions, as reported by Hirai et al.[1]
| Entry | Substrate (R1, R2) | NaBH4 (equiv.) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Me, H | 1.5 | 0 | 56 | 66 |
| 2 | Me, H | 2.0 | 0 | 27 | 78 |
| 3 | Et, H | 1.5 | 0 | 81 | 68 |
| 4 | Et, H | 2.0 | 0 | 35 | 89 |
| 5 | Me, Me | 1.5 | 0 | 65 | 88 |
| 6 | Me, Me | 2.0 | 0 | 45 | 95 |
| 7 | Et, Me | 1.5 | 0 | 75 | 91 |
| 8 | Et, Me | 2.0 | 0 | 55 | 97 |
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Reagents should be of high purity.
Equipment:
-
Schlenk line and glassware
-
Magnetic stirrer with heating plate
-
Syringes and needles
-
Rotary evaporator
-
Column chromatography setup
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Protocol 1: Synthesis of 3-(2,6-Dibromophenyl)-2-methylquinazolin-4(3H)-one (Precursor)[1]
-
To a solution of 2,6-dibromoaniline (1.25 g, 5.0 mmol) and N-acetylanthranilic acid (0.896 g, 5.0 mmol) in toluene (15 mL) in a flame-dried flask, add phosphorus trichloride (B1173362) (PCl₃, 1.03 g, 7.5 mmol).
-
Stir the mixture at 120 °C for 5 hours.
-
Reduce the temperature to 80 °C and continue stirring for an additional 15 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 2:1) to yield the desired precursor as a white solid.
Protocol 2: Enantioselective Synthesis of (+)-Mebroqualone[1]
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 3.4 mg, 0.015 mmol) and (R)-DTBM-SEGPHOS (26.5 mg, 0.0225 mmol) to a Schlenk flask.
-
Add dry, degassed N,N-dimethylformamide (DMF, 1.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add a solution of 3-(2,6-dibromophenyl)-2-methylquinazolin-4(3H)-one (118 mg, 0.3 mmol) in DMF (1.0 mL) to the catalyst mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a freshly prepared solution of sodium borohydride (B1222165) (NaBH₄, 17.0 mg, 0.45 mmol, 1.5 equivalents) in DMF (1.0 mL) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain enantiomerically enriched this compound.
Protocol 3: Determination of Enantiomeric Excess (ee)[1]
-
The enantiomeric excess of the synthesized this compound is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: CHIRALPAK AS-H (25 cm x 0.46 cm i.d.)
-
Mobile Phase: 15% isopropanol (B130326) in hexane
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
The retention times for the enantiomers are typically around 9.5 minutes for the major (+)-enantiomer and 15.0 minutes for the minor (-)-enantiomer.
Application Notes
-
Catalyst Preparation: The pre-formation of the chiral palladium catalyst is crucial for achieving high enantioselectivity. Ensure that the Pd(OAc)₂ and the chiral ligand are stirred in DMF for the specified time before adding the substrate.
-
Reagent Quality: The purity of the starting materials, particularly the dibrominated precursor, is important for obtaining high yields and clean reactions. The use of dry and degassed solvents is essential to prevent the deactivation of the catalyst.
-
Temperature Control: Maintaining the reaction temperature at 0 °C is critical for maximizing the enantioselectivity. Deviations from this temperature may lead to a decrease in the enantiomeric excess of the product.
-
Stoichiometry of NaBH₄: The amount of sodium borohydride used can significantly impact both the yield and the enantioselectivity. As indicated in the data table, increasing the equivalents of NaBH₄ can lead to higher ee but may decrease the overall yield due to over-reduction.
-
Purification: Careful purification by column chromatography is necessary to isolate the desired product from any remaining starting material and byproducts. It should be noted that the product may co-elute with the over-reduced byproduct, 2-methyl-3-phenylquinazolin-4(3H)-one. Further purification by medium-pressure liquid chromatography (MPLC) may be required to obtain a pure sample.[1]
References
Application Notes: Purification Techniques for Quinazolinone Analogs
Disclaimer: Mebroqualone is a controlled substance in many jurisdictions.[1][2] These protocols describe general purification techniques applicable to the broader class of quinazolinone compounds for legitimate research and drug development purposes and should be performed in compliance with all applicable laws and regulations.
Introduction
Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds known for a wide range of biological activities.[3][4][5] The synthesis of these molecules can result in crude products containing various impurities, including unreacted starting materials, by-products, and reagents.[6][7] Achieving high purity is essential for accurate biological evaluation and downstream applications. This document outlines standard laboratory protocols for the purification of quinazolinone-class compounds using recrystallization and column chromatography.
Common Impurities
Impurities in the synthesis of quinazolinone analogs can arise from several sources:
-
Process-Related Impurities: Unreacted precursors such as anthranilic acid derivatives or residual catalysts.[7]
-
By-products: Compounds formed from side reactions during the main cyclization and condensation steps.
-
Degradation Impurities: Formed by the breakdown of the target compound under the reaction or storage conditions.[7]
The crude product of related compounds like methaqualone can have a purity as low as 30-70%, often appearing as a brown or black powder, indicating the presence of significant impurities.[6]
Purification Method Selection
The choice between recrystallization and chromatography depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Recrystallization is often preferred for larger quantities when a suitable solvent is found, as it is economical and scalable.[8] Chromatography offers higher resolution for separating complex mixtures or closely related impurities.
Protocol: Recrystallization
Recrystallization is a technique for purifying solid compounds by dissolving the crude material in a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.[9]
Solvent Selection
The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[10] For quinazolinone derivatives, several solvents and solvent systems have proven effective.[8][10][11] Small-scale solubility tests are recommended to identify the optimal solvent.[10]
Table 1: Common Recrystallization Solvents for Quinazolinone Analogs
| Solvent / System | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Commonly used for quinazolinones; good for moderately polar compounds.[5][10] |
| Ethyl Acetate | 77 | 4.4 | Effective for a range of polarities.[10][12] |
| Hexane (B92381) / Ethyl Acetate | 69 / 77 | 0.1 / 4.4 | Used as a two-solvent system; good for inducing crystallization.[8] |
| Acetone | 56 | 5.1 | A versatile solvent for many organic compounds.[10] |
| Ethanol / Water | 78-100 | 5.2 / 10.2 | Adding water as an anti-solvent can improve crystal yield.[8] |
| Petroleum Ether / Ethyl Acetate | 40-60 / 77 | ~0.1 / 4.4 | Effective for recrystallizing many quinazolinone products.[13] |
Experimental Protocol
-
Dissolution: Place the crude quinazolinone compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, promoting the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by determining its melting point and assessing purity via TLC or NMR.
Protocol: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses pressure to force a solvent through a column of stationary phase (typically silica (B1680970) gel), separating compounds based on their differential adsorption.[14]
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is the most common choice for quinazolinone derivatives due to its versatility and effectiveness in separating compounds of moderate polarity.[14][15]
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is highly effective.[8][14] The optimal ratio is determined beforehand using Thin Layer Chromatography (TLC).
Table 2: Recommended Mobile Phase Systems for Silica Gel Chromatography
| Eluent System | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | Gradient (e.g., 100:0 to 70:30) | A standard, highly effective system for many bromo-heterocyclic and quinazolinone compounds.[8][14] |
| Dichloromethane / Methanol | Gradient (e.g., 100:0 to 95:5) | Useful for more polar quinazolinone derivatives.[16] |
| Chloroform / Methanol | 49:1 | Has been used successfully for purifying specific quinazolinone intermediates.[15] |
Experimental Protocol
-
TLC Analysis: Develop a TLC method to determine the appropriate solvent system. The ideal system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use pressure to pack the stationary phase evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading").
-
Elution: Begin elution with the non-polar solvent, gradually increasing the proportion of the polar solvent. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 4260-20-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. tacoma.uw.edu [tacoma.uw.edu]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Impurities |Axios Research [axios-research.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Identification and Quantification of Mebroqualone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mebroqualone is a synthetic quinazolinone and a structural analog of methaqualone, a sedative-hypnotic drug that was withdrawn from many markets due to its high potential for abuse.[1][2] Like its predecessor, this compound exhibits sedative and hypnotic properties and has emerged as a designer drug or new psychoactive substance (NPS). This compound is structurally differentiated from methaqualone by the substitution of a bromine atom for the methyl group on the phenyl ring.[3] The rise of this compound and other methaqualone analogs on the illicit market presents a significant challenge for clinical and forensic toxicology laboratories, necessitating robust and validated analytical methods for its unambiguous identification and quantification in various biological and non-biological matrices.[1]
This application note provides detailed protocols for the identification and quantification of this compound using modern analytical techniques, including chromatography coupled with mass spectrometry and spectroscopic methods.
Chromatographic-Mass Spectrometric Methods
Chromatographic techniques coupled with mass spectrometry are the gold standard for the definitive identification and quantification of drugs of abuse due to their high sensitivity and selectivity.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is a highly sensitive and specific technique ideal for analyzing complex biological matrices like blood with minimal sample volume.[1] It offers excellent separation of isomers and allows for quantification at very low concentrations.[4]
Experimental Protocol: UHPLC-MS/MS Analysis of this compound in Whole Blood
This protocol is adapted from a validated method for the simultaneous determination of nine methaqualone analogs.[1][4]
1. Sample Preparation (Liquid-Liquid Extraction)
- Pipette 200 µL of whole blood into a 10 mL plastic vial.
- Add 20 µL of a methanolic internal standard (IS) solution (e.g., Methaqualone-d7 at 100 ng/mL).
- Add 200 µL of a pH 9 buffer (e.g., borate (B1201080) buffer).
- Perform liquid-liquid extraction by adding 2 mL of ethyl acetate (B1210297) and vortexing for 10 minutes.
- Centrifuge the sample for 10 minutes at approximately 2500 x g to separate the layers.
- Carefully transfer the upper organic phase to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40 °C.
- Reconstitute the dry residue in 50 µL of methanol.
- Transfer the solution to an autosampler vial for analysis.[1]
2. Instrumentation and Conditions
- UHPLC System: A standard UHPLC system.
- Analytical Column: A C18 or similar reversed-phase column suitable for separating hydrophobic compounds.
- Mobile Phase: Gradient elution using solvents such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Injection Volume: 2.0 µL.[1]
- Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).[1]
- Ionization Source: Electrospray Ionization (ESI), positive mode.[1]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[1][4]
- MS Parameters (Example): [1]
- Nebulizing Gas Flow: 3 L/min
- Heating Gas Flow: 10 L/min
- Interface Temperature: 250 °C
- Desolvation Line Temperature: 200 °C
- Heat Block Temperature: 350 °C
- Drying Gas Flow: 10 L/min
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique in forensic toxicology for the analysis of drugs.[3] It is particularly effective for volatile and thermally stable compounds like this compound.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is based on established methods for methaqualone and its analogs.[5][6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
- To 1 mL of sample (e.g., blood, urine, or homogenized tissue), add an appropriate internal standard.
- Adjust the sample pH to be alkaline (e.g., using sodium bicarbonate solution).[5]
- Add 5 mL of a suitable organic solvent (e.g., chloroform, ethyl acetate).
- Vortex for 10-15 minutes and centrifuge to separate the layers.
- Transfer the organic layer and filter it through anhydrous sodium sulfate (B86663) to remove residual water.[6]
- Evaporate the solvent under a nitrogen stream.
- Reconstitute the residue in a small volume of solvent (e.g., 100 µL of chloroform) for injection.[6]
2. Instrumentation and Conditions
- GC System: A standard gas chromatograph.
- Analytical Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[5][6]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5][6]
- Inlet: Splitless mode, temperature set at 250 °C.[5][6]
- Oven Temperature Program: Initial temperature of 100 °C, ramped at 10 °C/min to 280 °C, with a final hold for 5 minutes.[5][6]
- Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
- Ionization Source: Electron Ionization (EI) at 70 eV.[5]
- MS Parameters: [5]
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Scan Range: 40–450 m/z
Spectroscopic Methods for Structural Confirmation
While chromatographic methods are used for separation and quantification, spectroscopic techniques like NMR and FTIR are invaluable for the definitive structural elucidation of unknown substances or for confirming the identity of reference standards.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei.[8] For this compound, ¹H NMR would show signals corresponding to the aromatic protons and the methyl group, while ¹³C NMR would identify all unique carbon atoms in the molecule.
Protocol: General Sample Preparation for NMR
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.[9][10] The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the quinazolinone core, including C=O (carbonyl) and C=N (imine) stretching vibrations, as well as vibrations from the aromatic rings and the C-Br bond.
Protocol: General Sample Preparation for FTIR (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum.
Quantitative Data Summary
The following table summarizes the validation parameters for the UHPLC-MS/MS method for this compound analysis in whole blood.[1]
| Parameter | Value |
| Analytical Method | UHPLC-QqQ-MS/MS |
| Matrix | Whole Blood |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Linear Concentration Range | 0.2–50 ng/mL |
| Coefficient of Determination (R²) | > 0.995 |
| Recovery (for analog group) | 84.2–113.7% |
| Intraday/Interday Precision (RSD%) | < 11.8% |
| Intraday/Interday Accuracy (RE%) | ±18.5% |
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the identification and quantification of this compound in a forensic or clinical laboratory setting.
Caption: General laboratory workflow for this compound analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. n4.kemono.cr [n4.kemono.cr]
- 7. Analysis of Illicit Methaqualone Containing Preparations by Gas Chromatography-Mass Spectrometry for Forensic Purposes | Office of Justice Programs [ojp.gov]
- 8. alpaipars.com [alpaipars.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Mebroqualone by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of mebroqualone, a quinazolinone derivative and analogue of methaqualone, using gas chromatography-mass spectrometry (GC-MS). The described methodology is applicable to the analysis of this compound in seized materials and biological matrices, such as blood. Included are detailed procedures for sample preparation, instrumental parameters for GC-MS analysis, and characteristic mass spectral data to ensure accurate identification and quantification.
Introduction
This compound is a sedative-hypnotic substance that is structurally related to methaqualone. As a designer drug, its analysis is crucial in forensic toxicology, clinical chemistry, and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely accepted technique for the identification and quantification of such compounds due to its high sensitivity and specificity. This document outlines a validated approach for the analysis of this compound, providing researchers with the necessary protocols to implement this method in their laboratories.
Data Presentation
Quantitative data for the GC-MS analysis of this compound is summarized in the tables below. Table 1 details the characteristic mass spectral fragments of this compound, and Table 2 provides typical gas chromatography parameters.
Table 1: Characteristic Mass Spectral Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Assignment |
| 314/316 | < 10 | Molecular Ion [M]+ (presence of Bromine isotope) |
| 299/301 | ~ 40 | [M-CH3]+ |
| 235 | 100 | [M-Br]+ |
| 154 | ~ 70 | [C7H6NBr]+ |
| 130 | ~ 30 | [C9H8N]+ |
| 91 | ~ 25 | Tropylium ion [C7H7]+ |
Table 2: Gas Chromatography and Mass Spectrometry Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 70°C for 2 min, then ramp at 15°C/min to 300°C and hold for 10 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 35-550 m/z |
| Transfer Line Temperature | 280 °C |
Experimental Protocols
Sample Preparation
1. Solid Samples (e.g., Tablets, Powders)
This protocol is adapted from a validated method for methaqualone analysis.
-
Reagents and Materials:
-
Methanol (B129727) or Chloroform (B151607) (HPLC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
-
-
Procedure:
-
Homogenize the sample by grinding it into a fine powder using a mortar and pestle.
-
Accurately weigh approximately 10 mg of the homogenized powder and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of methanol or chloroform to the flask.
-
Vortex the mixture for 2 minutes to ensure complete dissolution of this compound.
-
Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble materials.
-
Carefully transfer the supernatant to a clean tube.
-
If necessary, pass the supernatant through a small column of anhydrous sodium sulfate to remove any residual water.
-
Dilute the extract to a final concentration of approximately 10 µg/mL with the same solvent.[2]
-
Transfer an aliquot of the final solution to a GC vial for analysis.
-
2. Biological Samples (e.g., Whole Blood)
This protocol utilizes a liquid-liquid extraction (LLE) method.
-
Reagents and Materials:
-
Ethyl Acetate (B1210297) (HPLC grade)
-
pH 9 Buffer (e.g., borate (B1201080) buffer)
-
Internal Standard (IS) solution (e.g., Methaqualone-d7)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 1.0 mL of the whole blood sample into a 15 mL centrifuge tube.
-
Add 100 µL of the internal standard solution.
-
Add 1.0 mL of pH 9 buffer and briefly vortex.
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dry residue in 100 µL of ethyl acetate or another suitable solvent.
-
Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.
-
GC-MS Analysis
-
Instrument Setup:
-
Set up the GC-MS system according to the parameters outlined in Table 2.
-
Perform a system suitability check using a standard solution of this compound to ensure proper chromatographic performance and mass spectral accuracy.
-
-
Injection:
-
Inject 1 µL of the prepared sample extract into the GC-MS system.
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode to obtain a complete mass spectrum.
-
Identify this compound by comparing the retention time and the mass spectrum of the peak with a known reference standard. The characteristic ions listed in Table 1 should be present in the correct relative abundances.
-
For quantitative analysis, create a calibration curve using a series of standards of known concentrations. The quantification is typically based on the peak area ratio of a characteristic this compound ion to that of the internal standard.
-
Mandatory Visualization
Caption: Workflow for this compound Analysis by GC-MS.
References
Application Note: Quantitative Analysis of Mebroqualone in Human Whole Blood using UHPLC-QqQ-MS/MS
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of mebroqualone, a designer sedative-hypnotic drug, in human whole blood. The protocol utilizes an Ultra-High-Performance Liquid Chromatography system coupled with a Triple Quadrupole Tandem Mass Spectrometer (UHPLC-QqQ-MS/MS). Sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure. The method demonstrates excellent performance, with a low limit of quantification, good linearity, and high precision and accuracy, making it suitable for forensic toxicology, clinical research, and drug monitoring applications.
Introduction
This compound is a quinazolinone-class GABAergic substance and an analog of methaqualone and mecloqualone.[1] Like its predecessors, it exhibits sedative and hypnotic properties by acting as an agonist at the GABA-A receptor.[1] The emergence of this compound and other methaqualone derivatives as novel psychoactive substances (NPS) on the illicit market necessitates the development of robust analytical methods for their detection in biological specimens.[2][3][4] UHPLC-QqQ-MS/MS offers superior sensitivity and selectivity for identifying and quantifying such compounds in complex matrices like blood. This method enables the simultaneous determination of this compound alongside other methaqualone analogs.[2][3][4]
Mechanism of Action
This compound primarily targets GABA-A receptors in the central nervous system, which are the major inhibitory neurotransmitter-gated ion channels in the brain. Its agonist activity at the β subtype of the GABA-A receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability. This results in the compound's characteristic sedative-hypnotic effects.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Experimental Protocol
Materials and Reagents
-
Standards: this compound, Methaqualone-d7 (Internal Standard - IS).
-
Solvents: Methanol (B129727) (LC-MS grade), Ethyl Acetate (B1210297) (HPLC grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (deionized, 18 MΩ·cm).
-
Reagents: Ammonium formate, pH 9 buffer solution.
-
Samples: Blank human whole blood for calibration and quality control (QC) standards.
Standard and Sample Preparation
2.1. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare by dissolving powdered standards in methanol. Store at -20°C.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Methaqualone-d7 stock solution in methanol.[2]
-
Calibration and QC Working Solutions: Prepare intermediate solutions by diluting the this compound stock solution in methanol to create calibration standards and quality control samples at various concentrations.[2]
2.2. Calibration Standards and Quality Control (QC) Samples
-
Spike blank human whole blood with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 0.2, 0.5, 1, 2, 5, 10, 20, and 50 ng/mL).[2]
-
Prepare QC samples in blank blood at low, medium, and high concentrations (e.g., 0.5, 5.0, and 50 ng/mL).[2]
2.3. Sample Extraction (Liquid-Liquid Extraction)
-
Pipette 200 µL of whole blood sample (calibrator, QC, or unknown) into a 10 mL plastic vial.[2]
-
Add 20 µL of the 100 ng/mL internal standard solution (Methaqualone-d7).[2]
-
Add 200 µL of pH 9 buffer.[2]
-
Add 2 mL of ethyl acetate and vortex for 10 minutes for extraction.[2]
-
Centrifuge the sample for 10 minutes at 2540 x g and 4°C.[2]
-
Transfer the upper organic phase (ethyl acetate) to a new tube.[2]
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dry residue in 50 µL of methanol.[2]
-
Transfer the final solution to an autosampler vial with a glass insert for analysis.[2]
Caption: Sample preparation and analysis workflow for this compound.
Instrumentation and Conditions
3.1. UHPLC System
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 20% B
-
12.0 min: 20% B
-
3.2. Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temp: 380°C.
-
Sheath Gas Flow: 12 L/min.
-
Capillary Voltage: 4000 V.
Table 1: MRM Transitions and Parameters for this compound and IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound (Quantifier) | 315.0 | 132.1 | 50 | 35 |
| This compound (Qualifier) | 315.0 | 234.0 | 50 | 25 |
| Methaqualone-d7 (IS) | 258.2 | 139.1 | 50 | 30 |
Note: Parameters may require optimization based on the specific instrument used.
Results and Performance
The described method was validated according to established guidelines. The performance characteristics for this compound are summarized below.
Table 2: Method Validation Summary for this compound
| Parameter | Result |
|---|---|
| Linearity Range | 0.2–50 ng/mL[2] |
| Coefficient of Determination (R²) | > 0.995[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2] |
| Intra-day Precision (RSD%) | < 11.8%[2] |
| Inter-day Precision (RSD%) | < 11.8%[2] |
| Accuracy (RE%) | Within ±18.5%[2] |
| Recovery | 84.2% – 113.7%[2] |
| Matrix Effect | Within ±15.8%[2] |
Conclusion
The UHPLC-QqQ-MS/MS method detailed in this application note is highly effective for the determination of this compound in human whole blood. The simple liquid-liquid extraction protocol provides clean extracts and high recovery.[2][3][4] The method's high sensitivity, selectivity, and proven robustness make it an invaluable tool for researchers, forensic toxicologists, and drug development professionals investigating the prevalence and impact of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Mebroqualone Analytical Reference Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebroqualone, or 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one, is a quinazolinone derivative and a structural analog of methaqualone.[1] It acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAᴀ) receptors, exhibiting sedative-hypnotic properties.[1] As with any active pharmaceutical ingredient (API) or controlled substance, the availability of a well-characterized analytical reference standard is crucial for the accurate identification, quantification, and quality control of this compound in various matrices. This document provides detailed application notes and protocols for the synthesis, characterization, and analysis of this compound analytical reference standards.
Synthesis of this compound Reference Standard
The synthesis of this compound (3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one) can be achieved through a two-step process involving the formation of a benzoxazinone (B8607429) intermediate followed by condensation with 2-bromoaniline (B46623).
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
To a round-bottom flask, add anthranilic acid and acetic anhydride.
-
Heat the mixture under reflux for a specified period to facilitate the cyclization reaction.
-
Upon completion, cool the reaction mixture to allow the precipitation of 2-methyl-4H-3,1-benzoxazin-4-one.
-
Filter the precipitate, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.
Step 2: Synthesis of 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one (this compound)
-
In a separate reaction vessel, dissolve the synthesized 2-methyl-4H-3,1-benzoxazin-4-one and 2-bromoaniline in a suitable solvent (e.g., glacial acetic acid).
-
Heat the mixture under reflux to induce the condensation reaction, forming the quinazolinone ring.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude this compound.
-
Filter the precipitate, wash thoroughly with water to remove any residual acid, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the this compound reference standard.
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Characterization of this compound Reference Standard
A comprehensive characterization of the synthesized this compound is essential to establish its identity, purity, and potency as a reference standard. The following analytical techniques are recommended:
3.1. Identification
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinazolinone and the bromophenyl rings, as well as a singlet for the methyl group. |
| ¹³C NMR | The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the this compound molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the C=O (quinazolinone), C=N, and C-Br functional groups. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (315.16 g/mol ).[2] |
3.2. Purity and Assay
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the reference standard and to perform an assay for potency. A validated stability-indicating method should be used. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An alternative or complementary technique for purity assessment. |
| Elemental Analysis | To confirm the elemental composition (C, H, N) of the molecule. |
| Residual Solvent Analysis (GC-HS) | To quantify any residual solvents from the synthesis and purification process. |
| Water Content (Karl Fischer Titration) | To determine the water content of the reference standard. |
Analytical Methods for this compound
4.1. UHPLC-QqQ-MS/MS Method for Quantification in Whole Blood
This method is suitable for the quantitative analysis of this compound in biological matrices.
Experimental Protocol: UHPLC-QqQ-MS/MS Analysis
-
Sample Preparation: Perform a liquid-liquid extraction of this compound from whole blood samples using a suitable organic solvent at an alkaline pH.
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically in the low microliter range.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
| Parameter | Value |
| Linear Concentration Range | 0.2–50 ng/mL |
| Limit of Quantification (LOQ) | 0.1 to 0.2 ng/mL |
| Recovery | 84.2% to 113.7% |
Experimental Workflow for UHPLC-QqQ-MS/MS Analysis
Caption: Workflow for UHPLC-QqQ-MS/MS analysis of this compound.
4.2. Stability-Indicating HPLC Method
A stability-indicating method is crucial for assessing the stability of the this compound reference standard and for analyzing its degradation products.
Experimental Protocol: Forced Degradation Studies
-
Acid Hydrolysis: Treat a solution of this compound with a suitable concentration of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat a solution of this compound with a suitable concentration of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at an elevated temperature.[3] Studies on similar quinazolinone derivatives have shown significant degradation under alkaline conditions.[4][5]
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: Expose the solid this compound reference standard to dry heat at an elevated temperature.
-
Photolytic Degradation: Expose a solution of this compound and the solid reference standard to UV and visible light.
Experimental Protocol: HPLC Method Development
-
Column: A C18 reversed-phase column is commonly used for the separation of quinazolinone derivatives.[4][5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent drug and its degradation products.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Mechanism of Action and Signaling Pathway
This compound exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of GABAᴀ receptors, with a preference for the β subtype.
Signaling Pathway of this compound
Caption: this compound's modulation of the GABAᴀ receptor signaling pathway.
Storage and Handling
This compound analytical reference standards should be stored in a well-closed container, protected from light, at a controlled temperature, typically at -20°C, to ensure long-term stability. Handle the substance in a well-ventilated area, using appropriate personal protective equipment, as it is a potent psychoactive compound.
Disclaimer: this compound is a controlled substance in many jurisdictions. All synthesis, handling, and analysis must be performed in compliance with local, national, and international regulations by authorized personnel in a licensed facility. This document is for informational purposes for research and professional use only and does not endorse or encourage the illicit use of this substance.
References
- 1. 4(3H)-Quinazolinone, 3-(2-bromophenyl)-2-methyl- | 4260-20-2 [chemicalbook.com]
- 2. 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | C15H11BrN2O | CID 364842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
In Vitro Characterization of Mebroqualone Binding to GABAa Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebroqualone is a quinazolinone-class compound, analogous to mecloqualone and the more widely known methaqualone. It is recognized as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This document provides detailed application notes and protocols for the in vitro characterization of this compound's binding and functional modulation of GABAa receptors. These protocols are designed to guide researchers in determining the compound's affinity, potency, and mechanism of action at the GABAa receptor complex.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes its known qualitative interactions and provides quantitative data for the closely related compound, methaqualone, for illustrative purposes.
| Compound | Receptor Target | Assay Type | Key Findings | Quantitative Data (Value) | Reference |
| This compound | GABAa Receptor (β subtype likely) | Not Specified | Positive Allosteric Modulator, Sedative-Hypnotic Properties | Data not available | [1][2] |
| Methaqualone | GABAa Receptor (α1β2γ2S) | Two-electrode voltage clamp | Positive Allosteric Modulator | EC50: 230 nM - 80 µM (depending on subunit composition) | [3] |
| Methaqualone | GABAa Receptor | Cryo-EM | Binds at the transmembrane β+/α- subunit interface | Not Applicable | [4] |
Signaling Pathway
The GABAa receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Positive allosteric modulators like this compound are expected to enhance the effect of GABA, leading to increased Cl- influx and a more pronounced inhibitory signal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 4260-20-2 [smolecule.com]
- 3. rcsb.org [rcsb.org]
- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies of Mebroqualone Effects
Disclaimer: Direct electrophysiological studies on mebroqualone are scarce in published scientific literature. The following application notes and protocols are based on extensive research conducted on its parent compound, methaqualone . Given their structural similarity as quinazolinones, it is hypothesized that their electrophysiological effects, particularly on GABA-A receptors, will be comparable. These protocols and data should therefore be considered as a starting point for investigating this compound, with the acknowledgment that its specific properties may differ.
Introduction
This compound is a quinazolinone derivative and an analog of methaqualone, a sedative-hypnotic agent that was previously used clinically. Like methaqualone, this compound is believed to exert its primary effects on the central nervous system through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] GABA-A receptors are the major inhibitory neurotransmitter-gated ion channels in the brain, and their potentiation leads to a decrease in neuronal excitability.[3][4]
These application notes provide a comprehensive overview of the electrophysiological techniques used to characterize the effects of quinazolinone compounds on GABA-A receptors, using methaqualone as a representative example. The provided protocols are intended to guide researchers in designing and executing experiments to elucidate the electrophysiological profile of this compound.
Data Presentation: Quantitative Effects of Methaqualone on GABA-A Receptors
The following tables summarize the quantitative data on the effects of methaqualone at various human GABA-A receptor subtypes expressed in Xenopus oocytes, as determined by two-electrode voltage clamp (TEVC) electrophysiology.
Table 1: Potentiation of GABA-Evoked Currents by Methaqualone at Various GABA-A Receptor Subtypes. [1]
| GABA-A Receptor Subtype | Methaqualone EC₅₀ (µM) for Potentiation | Maximum Potentiation (% of GABA EC₁₀ response) |
| α₁β₂γ₂ₛ | 11 ± 1.2 | 8-fold |
| α₂β₂γ₂ₛ | 9.8 ± 1.1 | 6-fold |
| α₃β₂γ₂ₛ | 13 ± 1.5 | 7-fold |
| α₅β₂γ₂ₛ | 15 ± 2.0 | 8-fold |
| α₄β₂δ | 7.6 ± 0.9 | >200% of GABA Iₘₐₓ |
| α₆β₂δ | 5.5 ± 0.6 | >300% of GABA Iₘₐₓ |
Data are presented as mean ± SEM. Maximum potentiation for αβγ subtypes is expressed as fold-increase over the GABA EC₁₀ response. For αδ subtypes, potentiation was so strong it is expressed as a percentage of the maximal GABA-evoked current (Iₘₐₓ).
Table 2: Agonist and Modulatory Properties of Methaqualone at Different GABA-A Receptor Subtypes. [1]
| GABA-A Receptor Subtype | Methaqualone Function | Agonist EC₅₀ (µM) | Rₘₐₓ (% of GABA Rₘₐₓ) |
| α₁β₂γ₂ₛ | Positive Allosteric Modulator (PAM) | >300 | 1-4% |
| α₂β₂γ₂ₛ | PAM | >300 | 1-4% |
| α₃β₂γ₂ₛ | PAM | >300 | 1-4% |
| α₅β₂γ₂ₛ | PAM | >300 | 1-4% |
| α₄β₂δ | PAM / Partial Agonist | >100 | 5.5 ± 1.6% |
| α₆β₂δ | PAM / Partial Agonist | >100 | 13 ± 1.6% |
| α₄β₃δ | Superagonist | 60 ± 4.8 | 110 ± 21% |
| α₆β₁δ | Negative Allosteric Modulator (NAM) | - | - |
| α₄β₁δ | Inactive | - | - |
Rₘₐₓ represents the maximal response of methaqualone as an agonist, relative to the maximal response of GABA at that receptor subtype.
Experimental Protocols
Protocol 1: Characterization of this compound's Effects on GABA-A Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol details the methodology for expressing human GABA-A receptors in Xenopus laevis oocytes and characterizing the effects of this compound using TEVC.
1. Preparation of cRNA for Injection:
-
Subclone the cDNAs for the desired human GABA-A receptor subunits (e.g., α₁, β₂, γ₂ₛ) into a suitable expression vector.
-
Linearize the plasmids and use an in vitro transcription kit to synthesize capped cRNAs.
-
Purify the cRNAs and determine their concentration and quality.
2. Xenopus Oocyte Preparation and Injection:
-
Harvest oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject a mixture of the desired GABA-A receptor subunit cRNAs into the cytoplasm of Stage V-VI oocytes.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.
3. Two-Electrode Voltage Clamp (TEVC) Recordings:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage sensing and current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
To assess potentiation, first apply a low concentration of GABA (EC₅₋₁₀) to establish a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound to determine its effect on the GABA-evoked current.
-
To assess direct agonist effects, apply this compound alone at various concentrations.
-
Construct concentration-response curves to determine EC₅₀ and Iₘₐₓ values.
Solutions:
-
Ringer's Solution (in mM): 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.5.
-
Barth's Solution: 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.82 MgSO₄, 0.33 Ca(NO₃)₂, 0.41 CaCl₂, 10 HEPES, pH 7.4, supplemented with antibiotics.
Protocol 2: Analysis of this compound's Effects on Neuronal Network Activity using Multichannel Recordings
This protocol describes the use of multichannel electrode arrays (MEAs) to investigate the effects of this compound on the spontaneous activity of primary cortical neuron networks.
1. Primary Cortical Neuron Culture:
-
Dissect the frontal cortex from embryonic day 18 rat or mouse pups.
-
Dissociate the tissue into a single-cell suspension.
-
Plate the neurons onto MEA plates coated with a suitable substrate (e.g., poly-L-lysine).
-
Culture the neurons in a suitable growth medium for at least 3 weeks to allow for the formation of mature, spontaneously active networks.
2. Multichannel Recordings:
-
Place the MEA plate with the cultured neurons into the recording system.
-
Allow the network activity to stabilize and record baseline spontaneous activity for at least 30 minutes.
-
Perfuse the culture with varying concentrations of this compound and record the resulting changes in network activity.
-
Perform a washout step by perfusing with drug-free medium to assess the reversibility of the effects.
3. Data Analysis:
-
Detect spikes and bursts from the raw data.
-
Analyze various parameters of network activity, including:
-
Mean firing rate
-
Burst rate
-
Burst duration
-
Number of spikes per burst
-
Network synchrony
-
Visualizations
Caption: Proposed mechanism of this compound action at the GABA-A receptor.
Caption: Experimental workflow for TEVC recordings in Xenopus oocytes.
References
- 1. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into GABAA receptor potentiation by Quaalude. [escholarship.org]
Application Notes and Protocols: In Vivo Behavioral Assays for Mebroqualone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebroqualone is a quinazolinone class drug, analogous to methaqualone, and is classified as a sedative-hypnotic. Due to its structural similarity to methaqualone, it is presumed to exert its effects through positive allosteric modulation of GABAA receptors.[1][2] In the absence of extensive preclinical data specific to this compound, the following application notes and protocols are based on established in vivo behavioral assays for characterizing the sedative-hypnotic, anticonvulsant, motor-incoordinating, and abuse potential effects of methaqualone and other CNS depressants. These protocols provide a framework for the preclinical evaluation of this compound in animal models.
I. Assessment of Sedative-Hypnotic Effects
A. Spontaneous Locomotor Activity
Application: To assess the dose-dependent sedative effects of this compound by measuring the reduction in spontaneous movement in an open field.
Experimental Protocol:
-
Animals: Male Swiss Webster mice (20-25 g) are individually housed with ad libitum access to food and water and maintained on a 12-h light/dark cycle.
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detectors or video tracking software to measure horizontal and vertical activity.
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1, 5, 10, 20 mg/kg, intraperitoneally - i.p.) or vehicle (e.g., saline with 5% DMSO). A positive control such as diazepam (e.g., 2 mg/kg, i.p.) should be included.
-
Immediately after injection, place the mouse in the center of the open field arena.
-
Record locomotor activity continuously for a period of 30-60 minutes.
-
-
Data Analysis: Total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena are analyzed using ANOVA followed by post-hoc tests for multiple comparisons.
B. Pentobarbital-Induced Sleeping Time
Application: To evaluate the hypnotic effects of this compound by measuring its ability to prolong sleep induced by a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).[3]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Procedure:
-
Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).[3]
-
Immediately place the animal in a clean cage and observe for the loss of the righting reflex (the inability of the animal to right itself within 30 seconds when placed on its back).
-
Record the latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleep duration). The return of the righting reflex for more than 30 seconds is considered the endpoint.
-
-
Data Analysis: Compare the sleep onset and duration between the this compound-treated groups and the vehicle control group using a one-way ANOVA followed by Dunnett's test.
II. Assessment of Anticonvulsant Effects
A. Maximal Electroshock (MES) Seizure Test
Application: To assess the potential of this compound to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures.[4][5][6]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (150-200 g).
-
Apparatus: A convulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer this compound (e.g., 10, 20, 40 mg/kg, per os - p.o.) or vehicle. A positive control like phenytoin (B1677684) (e.g., 25 mg/kg, p.o.) should be used.
-
At the time of peak effect (determined from pharmacokinetic studies), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension in each group is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
B. Pentylenetetrazol (PTZ)-Induced Seizure Test
Application: To evaluate the ability of this compound to increase the seizure threshold, suggesting efficacy against myoclonic and absence seizures.[4][5]
Experimental Protocol:
-
Animals: Male Swiss Webster mice (18-22 g).
-
Procedure:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle. A positive control such as ethosuximide (B1671622) (e.g., 150 mg/kg, i.p.) is recommended.
-
After the appropriate pretreatment time, administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in the majority of control animals (e.g., 85 mg/kg).
-
Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, trunk, and head lasting for at least 5 seconds).
-
-
Data Analysis: The latency to the first clonic seizure and the percentage of animals protected from seizures are recorded. Statistical analysis can be performed using a one-way ANOVA for latency and a Chi-square test for the percentage of protection.
III. Assessment of Motor Coordination
A. Rotarod Test
Application: To assess the effects of this compound on motor coordination, balance, and motor learning.[7][8]
Experimental Protocol:
-
Animals: Male Wistar rats (200-250 g).
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Train the rats on the rotarod for 2-3 consecutive days. The training consists of placing the animal on the rotating rod at a slowly accelerating speed (e.g., from 4 to 40 rpm over 5 minutes) until they can stay on for a predetermined amount of time (e.g., 180 seconds).
-
On the test day, record a baseline latency to fall.
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the accelerating rotarod and record the latency to fall.
-
-
Data Analysis: The mean latency to fall for each treatment group at each time point is calculated and compared using a two-way ANOVA with repeated measures.
IV. Assessment of Abuse Potential
A. Conditioned Place Preference (CPP)
Application: To evaluate the rewarding or aversive properties of this compound by assessing the animal's preference for an environment previously paired with the drug.[9][10]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Place the rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-7): This phase consists of alternating injections of this compound and vehicle. On drug conditioning days, administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) and confine the rat to one of the larger chambers for 30 minutes. On vehicle conditioning days, administer vehicle and confine the rat to the opposite chamber. The pairing of the drug with the non-preferred chamber at baseline is often employed.
-
Post-conditioning (Day 8): Place the rat in the central chamber and allow free access to all chambers for 15 minutes, with no drug on board. Record the time spent in each chamber.
-
-
Data Analysis: The difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases is calculated. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect. Data are analyzed using a paired t-test or a two-way ANOVA.
B. Intravenous Self-Administration (IVSA)
Application: To determine the reinforcing effects of this compound, a key indicator of its abuse potential.[9][10]
Experimental Protocol:
-
Animals: Male Wistar rats surgically implanted with an indwelling intravenous catheter.
-
Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the rat's catheter.
-
Procedure:
-
Acquisition: Rats are trained to press a lever to receive an infusion of a known reinforcer, such as cocaine. Once stable responding is achieved, this compound can be substituted.
-
Substitution: Replace the cocaine with this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) or saline. The number of infusions earned over a session (e.g., 2 hours) is recorded.
-
Progressive Ratio Schedule: To assess the motivation to take the drug, a progressive ratio schedule can be implemented where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest number of presses the animal will make for a single infusion) is the primary measure.
-
-
Data Analysis: The number of infusions per session is compared between different doses of this compound and saline using a one-way ANOVA. For the progressive ratio schedule, the breakpoint for this compound is compared to that of saline and a positive control.
Data Presentation
Table 1: Summary of Expected Dose-Dependent Effects of this compound in Behavioral Assays
| Behavioral Assay | Low Dose (e.g., 1-5 mg/kg) | Mid Dose (e.g., 5-10 mg/kg) | High Dose (e.g., 10-20 mg/kg) |
| Spontaneous Locomotor Activity | Minimal to slight decrease in activity | Significant decrease in horizontal and vertical activity | Profound suppression of all activity |
| Pentobarbital Sleeping Time | Slight prolongation of sleep duration | Significant increase in sleep duration and decrease in sleep onset latency | Marked prolongation of sleep duration |
| MES Seizure Test | Minimal to no protection | Partial protection against tonic hindlimb extension | Significant protection against tonic hindlimb extension |
| PTZ Seizure Test | No significant effect | Increased latency to clonic seizures, partial protection | Significant increase in seizure threshold and protection |
| Rotarod Test | No significant impairment | Moderate impairment of motor coordination, decreased latency to fall | Severe impairment of motor coordination, rapid falling from the rod |
| Conditioned Place Preference | No preference or slight aversion | Potential for place preference, indicating rewarding effects | Potential for place aversion due to sedative side effects |
| IV Self-Administration | Low rates of responding, similar to saline | Increased responding, indicating reinforcing properties | Decreased responding at high doses due to motor impairment |
Note: The dose ranges provided are hypothetical and would need to be determined empirically for this compound.
Visualizations
Caption: Hypothesized signaling pathway of this compound via GABA-A receptor modulation.
Caption: General experimental workflow for in vivo behavioral assessment of this compound.
References
- 1. Hypnotic - Wikipedia [en.wikipedia.org]
- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agarwood Essential Oil Displays Sedative-Hypnotic Effects through the GABAergic System [mdpi.com]
- 4. The effects of methaqualone on the seizure susceptibility of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 10. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Sedative-Hypnotic Mechanisms of Mebroqualone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mebroqualone as a tool to investigate the mechanisms of sedative-hypnotic drugs. This compound, a quinazolinone derivative and an analog of mecloqualone, acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Its distinct mechanism of action, differing from benzodiazepines and barbiturates, makes it a valuable compound for elucidating the nuanced pharmacology of sedative-hypnotics.[2]
Mechanism of Action
This compound enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.[3][4] This potentiation of GABAergic inhibition results in the compound's sedative and hypnotic effects. Unlike benzodiazepines, which bind at the interface of the α and γ subunits, this compound is proposed to act at the transmembrane β(+)/α(-) subunit interface, a site that may overlap with that of the general anesthetic etomidate.[2][5]
Signaling Pathway of this compound's Sedative-Hypnotic Effect
References
- 1. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Mebroqualone Purification
Disclaimer: Mebroqualone is a quinazolinone derivative with limited publicly available research on its specific synthesis and purification challenges. This guide is based on established chemical principles and common issues encountered during the purification of structurally related quinazolinone compounds, such as methaqualone and its analogs. The data and protocols provided are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis?
A1: Based on the typical synthesis routes for quinazolinones, the most likely impurities include unreacted starting materials, such as the respective anthranilic acid and o-toluidine (B26562) analogs, and side-products formed during the reaction.[1] For instance, the condensation of anthranilic acid with N-acetylanthranilic acid can form a carboxy analogue byproduct.[1] Inadequate temperature control or reaction time can also lead to the formation of degradation products or polymers.[2]
Q2: My purified product has a persistent color (e.g., yellow or brown). What is the likely cause and how can I remove it?
A2: Color impurities often arise from side reactions or the degradation of starting materials, leading to highly conjugated systems. If the product is a solid, recrystallization with the addition of a small amount of activated charcoal can be effective.[3] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. If using column chromatography, ensure the chosen solvent system provides good separation from the colored band.
Q3: I am losing a significant amount of my product during purification. What are the common causes of low yield?
A3: Low recovery can occur at several stages. During recrystallization, using too much solvent will result in a significant portion of the product remaining in the mother liquor.[4] Premature crystallization during a hot filtration step can also lead to product loss.[3] In column chromatography, product loss might occur if the compound streaks on the column or if some fractions containing the product are discarded.[2] It is also possible for some amide compounds to be unstable on silica (B1680970) gel, leading to decomposition.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and related compounds.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling out" (Product separates as a liquid instead of crystals) | The melting point of the impure compound is below the boiling point of the solvent.[3] The solution is too concentrated or cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional "soluble" solvent to prevent supersaturation, and allow it to cool more slowly.[3][4] Consider using a lower-boiling point solvent system. |
| No crystals form after cooling | Too much solvent was used. The solution is not saturated. Nucleation has not initiated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[4] If this fails, reduce the solvent volume by gentle heating and allow it to cool again.[4] |
| Crystallization is too rapid , potentially trapping impurities | The solution is highly supersaturated. The cooling rate is too fast. Insufficient solvent was used. | Reheat the solution and add a small excess of solvent (e.g., 1-2 mL per 100 mg of solid) to slow down the crystallization process.[3][4] Insulate the flask to ensure slow cooling.[3] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the desired product from impurities | The solvent system (eluent) is not optimized. The column was not packed correctly, leading to channeling. | Optimize the eluent using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.3-0.4 for the desired compound.[5] Ensure the column is packed uniformly. |
| Streaking or tailing of the compound on the column/TLC plate | The compound is too polar for the chosen eluent. The compound is basic (like many nitrogen heterocycles) and is interacting strongly with the acidic silica gel.[2] | Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%), to the eluent to improve the peak shape.[2] Alternatively, use a different stationary phase like alumina (B75360) or an amine-functionalized column.[5][7] |
| Product does not elute from the column | The eluent is not polar enough. The compound may have decomposed on the acidic silica gel.[5] | Gradually increase the polarity of the eluent. If decomposition is suspected, test the compound's stability on a TLC plate spotted and left for some time before eluting.[5] Consider using a less acidic stationary phase like deactivated silica or alumina.[5] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol (B145695)/Water System
This protocol is a general method for purifying a solid quinazolinone derivative.
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them thoroughly.
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purifying a quinazolinone derivative using silica gel.
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation and an Rf value of approximately 0.3-0.4 for this compound.[5] For basic compounds like quinazolinones, adding 0.5% triethylamine to the eluent can prevent tailing.[2]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Methaqualone and Analogs - Precursors and Reaction Product Identification - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. teledyneisco.com [teledyneisco.com]
Technical Support Center: Mebroqualone GC-MS Analysis
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Mebroqualone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an analytical reference material that is structurally categorized as a quinazolinone.[1][2] It is an analog of mecloqualone and methaqualone, exhibiting similar sedative and hypnotic properties.[2] Chemically, it is known as 3-(2-bromophenyl)-2-methyl-4(3H)-quinazolinone.[1] this compound is intended for research and forensic applications only and is not for human or veterinary use.[1]
Q2: What are the basic chemical properties of this compound?
A2: The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁BrN₂O | [1][3] |
| Molecular Weight | 315.2 g/mol | [1] |
| CAS Number | 4260-20-2 | [1] |
| Appearance | Neat solid | [1] |
| Purity | ≥98% | [1] |
Q3: How should this compound standards be stored?
A3: this compound analytical standards should be stored at -20°C for long-term stability, which is rated for at least one year.[1] For shorter periods, storage at 2-8°C in a sealed, light-resistant container is also acceptable.
Q4: What are the primary challenges in analyzing this compound by GC-MS?
A4: The primary challenges include:
-
Thermal Stability: Like many quinazolinone derivatives, there can be a risk of thermal degradation in a hot GC injector.
-
Matrix Effects: When analyzing biological samples (e.g., blood, urine), co-extracted matrix components can interfere with ionization and detection.
-
Peak Shape Issues: Problems like peak tailing can occur due to active sites in the GC system or improper chromatographic conditions.[4][5]
-
Co-elution: Structurally similar compounds or isomers may co-elute, making differentiation difficult without optimized chromatography.[6]
Q5: What are the characteristic mass fragments of this compound in EI-MS?
A5: In Electron Ionization Mass Spectrometry (EI-MS), this compound undergoes characteristic fragmentation. Key fragments include:
-
m/z 154: This fragment corresponds to the formation of a benzene (B151609) ion with the bromine atom attached, resulting from the detachment of the substituted benzene ring.[7]
-
m/z 196: This ion is formed by the breaking of bonds within the pyrimidone ring.[7]
-
m/z 235: This fragment is observed after the loss of the bromine atom from the parent molecule.[7]
Experimental Protocols
Recommended Sample Preparation: Liquid-Liquid Extraction (LLE) from Whole Blood
This protocol is a starting point for extracting this compound from whole blood and is based on methods used for related compounds.[7][8]
-
Sample Aliquoting: Pipette 200 µL of whole blood into a 2 mL microcentrifuge tube.
-
Internal Standard: Add the internal standard (e.g., Methaqualone-d₇) to the sample.
-
pH Adjustment: Add a buffer to adjust the sample pH to approximately 9.0.
-
Extraction: Add 1 mL of ethyl acetate (B1210297). Vortex vigorously for 2 minutes.[7][9]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).[10]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS injection.[11]
Recommended Starting GC-MS Parameters
These parameters are a suggested starting point for method development. Optimization will be required for your specific instrument and application.
| Parameter | Recommended Setting |
| GC System | Agilent GC-MS System (or equivalent) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[12] |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C[12] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[12] |
| Oven Program | - Initial Temp: 100°C, hold for 1 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-400) or Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 154, 196, 235, 314, 316 (Molecular Ion Cluster) |
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format.
Chromatographic Problems
Q: My this compound peak is tailing. What could be the cause?
A: Peak tailing is often caused by active sites in the sample flow path or other system issues.[5][13]
| Potential Cause | Solution | Reference |
| Contaminated Inlet Liner | Replace the inlet liner. Using a deactivated liner is recommended. | [14] |
| Active Sites on Column | Trim 10-20 cm from the front of the column. If the problem persists, the column may need replacement. | [13] |
| Improper Column Installation | Reinstall the column, ensuring it is seated correctly in the inlet and detector with no dead volume. | [13][14] |
| Low Injector Temperature | If the injector temperature is too low, it can cause peak distortion. Ensure the temperature is adequate for efficient vaporization (e.g., 250°C). | [4] |
Q: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
A: Ghost peaks are unexpected peaks that can arise from several sources.[15][16]
| Potential Cause | Solution | Reference |
| Carryover | Run a solvent blank after a high-concentration sample to check for carryover. Increase the number of syringe rinses between injections. | [17] |
| Septum Bleed | Siloxane peaks are a common sign of septum degradation. Replace the inlet septum. Use high-quality, low-bleed septa. | [17][18] |
| Contaminated Solvent/Gas | Use high-purity solvents and carrier gas with appropriate filters. Contaminants in the mobile phase are a frequent source of ghost peaks. | [15] |
Q: My peak resolution is poor, and I suspect co-elution. How can I improve it?
A: Improving resolution often requires adjusting the chromatographic conditions to better separate analytes.[19][20]
| Potential Cause | Solution | Reference |
| Fast Temperature Ramp | Decrease the oven temperature ramp rate (e.g., from 15°C/min to 5-10°C/min) to increase the time analytes spend interacting with the stationary phase. | [19] |
| Suboptimal Carrier Gas Flow | Optimize the carrier gas flow rate. A rate that is too high or too low can lead to band broadening and reduced resolution. | [19] |
| Incorrect Column Choice | For complex mixtures with isomers, a longer column (e.g., 60 m) or a column with a different stationary phase may be necessary to achieve separation. | [6][19] |
Mass Spectrometer Problems
Q: I have a low signal or no peak for this compound. What should I check?
A: Low or no signal can be due to issues with the sample, the GC, or the MS detector.
| Potential Cause | Solution | Reference |
| MS Not Tuned | Perform an autotune of the mass spectrometer to ensure the ion source and analyzer are performing optimally. | [19] |
| Sample Degradation | This compound may be degrading in the hot injector. Try lowering the injector temperature. | [19] |
| Ion Source is Dirty | A contaminated ion source will lead to poor sensitivity. The ion source may require cleaning. | [21] |
| Leaks in the System | Check for leaks at the injector, column fittings, and MS interface, as this can severely impact sensitivity. | [19] |
Quantitative Data Summary
The following table summarizes reported concentrations and limits of quantification for this compound.
| Parameter | Matrix | Method | Value | Reference |
| Concentration (Case 1) | Postmortem Blood | GC-MS | 10,228 ng/mL | [8] |
| Concentration (Case 2) | Postmortem Blood | GC-MS | 115 ng/mL | [8] |
| LLOQ | Whole Blood | UHPLC-MS/MS | 0.2 ng/mL | [7] |
Visualizations
Experimental Workflow
Caption: General GC-MS Workflow for this compound Analysis.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Peak Shape Issues.
This compound Fragmentation Pathway
Caption: Key EI Fragmentation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Two Fatalities Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. n4.kemono.cr [n4.kemono.cr]
- 13. agilent.com [agilent.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. welch-us.com [welch-us.com]
- 16. GC Troubleshooting: Origins of Ghost Peaks [restek.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. How to Improve GC-MS Resolution for Complex Mixtures [eureka.patsnap.com]
- 21. shimadzu.co.uk [shimadzu.co.uk]
Avoiding artifacts in Mebroqualone electrophysiology recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mebroqualone in electrophysiology experiments. The focus is on identifying and mitigating common artifacts to ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a quinazolinone-class compound that acts as a positive allosteric modulator of GABA-A receptors, with a notable specificity for the β subtype.[1][2][3] By enhancing the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound increases chloride ion influx into neurons.[1] This leads to hyperpolarization and a reduction in neuronal excitability, resulting in sedative and hypnotic effects.[1][2]
Q2: I'm observing a significant change in baseline current immediately after this compound application. Is this an artifact?
This is likely a physiological effect of the compound. As a GABA-A receptor agonist, this compound is expected to increase membrane conductance, leading to a change in holding current. To confirm this is not an artifact, ensure the following:
-
Stable Seal: The gigaohm seal should remain stable throughout the recording. A deteriorating seal can also cause baseline shifts.
-
Consistent Effect: The shift should be consistent across multiple recordings and dose-dependent.
-
Reversibility: The baseline should return to its original level after washing out the this compound.
Q3: My recordings become very noisy after applying this compound. What could be the cause?
Increased noise following drug application can stem from several sources:
-
Perfusion System: The switching of solutions in a perfusion system can introduce electrical or mechanical artifacts.[4] Ensure the perfusion system is properly grounded and that the flow is smooth and continuous.
-
Compound Precipitation: If this compound is not fully dissolved in the external solution, it can precipitate and clog the perfusion lines or the pipette tip, leading to instability.
-
Intrinsic Channel Gating: The opening of a large number of GABA-A channels can inherently increase the noise in the recording. This is a physiological phenomenon and not an artifact.
Troubleshooting Common Electrophysiology Artifacts
This section addresses common artifacts that can be encountered during electrophysiology recordings and provides steps to resolve them.
| Artifact | Potential Cause | Troubleshooting Steps |
| 50/60 Hz Noise | Electrical interference from nearby equipment, improper grounding. | - Ensure all components of the rig are connected to a common ground.[4] - Check that the Faraday cage is properly sealed and grounded.[4] - Systematically unplug nearby devices to identify the source of the noise.[4] |
| Baseline Drift | Mechanical instability, temperature fluctuations, unstable reference electrode. | - Verify the air table is floating correctly. - Check the Ag/AgCl reference electrode for proper chlorination.[4] - Ensure the perfusion system is not introducing temperature changes or bubbles. |
| High Access Resistance (Rs) | Incomplete rupture of the cell membrane, small or clogged pipette tip. | - Apply additional brief suction pulses to ensure a full whole-cell configuration.[5] - Use pipettes with an appropriate tip size (typically 4-8 MΩ).[4] - Fire-polish pipette tips to ensure they are smooth.[4] |
| "Rundown" of Currents | Depletion of intracellular messengers (e.g., ATP, GTP), gradual loss of seal integrity. | - Include ATP and GTP in the intracellular solution to support cell metabolism.[5] - Monitor the seal resistance throughout the experiment.[5] - Ensure the health of the cells being used for recording. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording
-
Preparation: Prepare external and internal solutions, ensuring they are filtered (0.22 µm) and at the correct pH and osmolarity.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 4-8 MΩ. Fire-polish the tips to ensure a smooth surface for sealing.
-
Cell Approach: Under visual guidance, approach a healthy neuron with a fire-polished pipette while applying gentle positive pressure to keep the tip clean.
-
Seal Formation: Upon contacting the cell membrane, release the positive pressure to allow the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition: Record baseline currents for a stable period (2-3 minutes).
-
Drug Application: Apply the desired concentration of this compound via a perfusion system.
-
Washout: Perfuse with the drug-free external solution to check for the reversibility of the effect.
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action.
Troubleshooting Workflow for Electrophysiology Artifacts
References
Technical Support Center: Mebroqualone Solubility for In vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of Mebroqualone in in vitro experimental setups. Given the limited publicly available data on the specific solubility of this compound, this guide also incorporates general strategies for working with poorly soluble quinazolinone derivatives and other hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a quinazolinone derivative and is expected to be a hydrophobic molecule with low aqueous solubility. While specific quantitative data is scarce in peer-reviewed literature, its chemical structure suggests it is sparingly soluble in water and may require organic solvents or special formulation strategies for dissolution in aqueous buffers used for in vitro assays.
Q2: Which organic solvents can be used to prepare a stock solution of this compound?
For initial solubilization, water-miscible organic solvents are typically used to create a concentrated stock solution, which is then further diluted into the aqueous assay medium. The choice of solvent can impact cell viability and assay performance, so it is crucial to keep the final concentration of the organic solvent in the assay as low as possible (typically ≤0.1-0.5%).
Q3: My this compound precipitated out of solution when I diluted my stock into the aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.
-
Optimize the solvent concentration: While keeping the final solvent concentration low is important, sometimes a slightly higher (but still non-toxic) concentration can maintain solubility.
-
Use a different co-solvent: Some compounds are more soluble in one organic solvent over another. If you are using DMSO, you could try ethanol (B145695) or DMF.
-
Incorporate solubilizing agents: The use of excipients like cyclodextrins or non-ionic surfactants can help to maintain the solubility of the compound in the final assay medium.
-
Adjust the pH of the buffer: If this compound has ionizable groups, adjusting the pH of the assay buffer may improve its solubility.
Troubleshooting Guide
Issue 1: this compound stock solution is cloudy or contains visible particles.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Solution:
-
Try gentle warming of the solution (e.g., in a 37°C water bath).
-
Use sonication to aid dissolution.
-
If particles persist, filter the solution through a 0.22 µm syringe filter to remove undissolved compound. This will result in a saturated solution of unknown concentration, so quantification of the filtered stock is recommended.
-
Prepare a new stock solution at a lower concentration.
-
Issue 2: High background signal or artifacts in the in vitro assay.
-
Possible Cause: The organic solvent used for the stock solution is interfering with the assay.
-
Solution:
-
Run a vehicle control with the same final concentration of the solvent to determine its effect on the assay.
-
Reduce the final concentration of the organic solvent in the assay by preparing a more concentrated stock solution and using a smaller volume for dilution.
-
Consider switching to a different, less disruptive solvent.
-
Data Presentation
Table 1: Common Organic Solvents for Preparing Stock Solutions of Poorly Soluble Compounds
| Solvent | Polarity Index | Typical Final Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ≤ 0.5% | Widely used, but can be toxic to some cell lines at higher concentrations. |
| Ethanol (EtOH) | 5.2 | ≤ 0.5% | Generally well-tolerated by cells, but can be volatile. |
| Dimethylformamide (DMF) | 6.4 | ≤ 0.1% | Can be more toxic than DMSO; use with caution. |
| Methanol (MeOH) | 6.6 | ≤ 0.1% | Can be toxic; less commonly used for cell-based assays. |
Disclaimer: The specific solubility of this compound in these solvents is not well-documented. This table provides general guidance for hydrophobic compounds.
Table 2: Examples of Solubilizing Agents for Aqueous Solutions
| Agent Type | Example | Mechanism of Action | Typical Concentration |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic drug. | 1-10 mM |
| Non-ionic Surfactants | Tween® 80, Pluronic® F-68 | Form micelles that encapsulate the drug. | 0.01-0.1% |
| Co-solvents | Polyethylene glycol 400 (PEG 400) | Increases the solvent capacity of the aqueous medium. | 1-5% |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator or warm the solution briefly in a 37°C water bath to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility and remove any undissolved particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Assay Medium
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Optional): If a range of concentrations is needed, perform serial dilutions of the stock solution in the same organic solvent.
-
Final Dilution: Add a small volume of the stock solution (or diluted stock) to the pre-warmed aqueous assay medium and mix immediately and thoroughly to minimize precipitation. The final concentration of the organic solvent should be kept to a minimum (e.g., ≤0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent without this compound to the assay medium.
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Mebroqualone Stability and Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and proper storage of Mebroqualone. Adherence to these guidelines is critical for ensuring the integrity of experimental results and maintaining the compound's purity over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at temperatures between -20°C and 2-8°C.[1][2] It is crucial to keep the compound in a tightly sealed, light-resistant container to prevent degradation.[1]
Q2: What is the expected shelf-life of this compound under ideal storage conditions?
A2: When stored as a solid in a sealed, light-resistant container at the recommended temperatures (-20°C or 2-8°C), this compound is expected to be stable for at least one to two years.[1][2]
Q3: How should I store this compound solutions?
A3: this compound is soluble in DMSO, ethanol, and acetone.[1] For short-term storage, solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is advisable to store aliquots at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What factors can cause this compound to degrade?
A4: Like many quinazolinone derivatives, this compound is susceptible to degradation under several conditions:
-
pH: The quinazolinone ring can undergo hydrolysis under strongly acidic or basic conditions, especially when heated.[1][2]
-
Light: Exposure to UV and visible light can lead to photodegradation.[3] It is essential to store both solid and solution forms in light-resistant containers or protected from light.
-
Humidity: Moisture can facilitate hydrolytic degradation, especially for the solid compound if not stored in a tightly sealed container.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
Q5: Are there any known incompatibilities for this compound?
A5: this compound may be incompatible with strong oxidizing agents. It is also advisable to avoid strong acids and bases, as they can catalyze its degradation.
This compound Stability Data Summary
The following table summarizes the stability of this compound under various conditions. This data is compiled from vendor information and studies on structurally related quinazolinone compounds.
| Condition | Form | Temperature | Duration | Expected Stability | Reference |
| Recommended Storage | Solid | -20°C | ≥ 1 year | High | [2] |
| Solid | 2-8°C | 24 months | High | [1] | |
| Accelerated Conditions | Solid | 40°C / 75% RH | 6 months | Moderate to Low | General ICH Guidelines[1][2] |
| Solution (DMSO) | 25°C (Room Light) | > 24 hours | Moderate | Inferred from similar compounds | |
| Solution | pH < 2 (Heated) | Variable | Low (Hydrolysis) | [1][2] | |
| Solution | pH > 9 (Heated) | Variable | Low (Hydrolysis) | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound, based on ICH guidelines.
Objective: To assess the intrinsic stability of this compound and identify degradation products under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Temperature and humidity-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid this compound in an oven at 60°C for 48 hours.
-
Dissolve a known amount in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
If coupled with a mass spectrometer, characterize the degradation products.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency in Stored Solid | - Improper storage temperature.- Exposure to light or humidity. | - Ensure storage at -20°C or 2-8°C.[1][2]- Use tightly sealed, amber-colored vials.[1] |
| Degradation of this compound in Solution | - pH of the solution is too acidic or basic.- Exposure to light.- Repeated freeze-thaw cycles. | - Use buffered solutions if pH control is critical.- Store solutions in amber vials or wrap in foil.- Aliquot solutions to avoid multiple freeze-thaw cycles. |
| Appearance of Extra Peaks in HPLC Analysis | - Degradation of the compound.- Contamination of the solvent or column. | - Prepare fresh solutions for analysis.- Run a blank gradient to check for solvent contamination.- Flush the column with a strong solvent. |
| Inconsistent Experimental Results | - Instability of this compound under experimental conditions. | - Verify the stability of this compound under your specific assay conditions (pH, temperature, light exposure).- Prepare fresh stock solutions regularly. |
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Robust Analytical Methods for Mebroqualone Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting analytical methods for the metabolites of Mebroqualone. Given the limited specific data on this compound metabolism, this guide leverages information from its well-studied analog, Methaqualone, to provide informed guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and its putative metabolites.
Q1: What are the expected metabolites of this compound?
A: Direct studies on this compound metabolism are limited. However, based on the metabolism of its analog, Methaqualone, the primary metabolic pathways are expected to be:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings. For Methaqualone, at least six monohydroxy metabolites have been identified.[1]
-
N-Dealkylation: Removal of the methyl group from the quinazolinone ring.
-
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to form more water-soluble compounds for excretion.[2]
Therefore, researchers should anticipate detecting hydroxylated this compound, N-desmethyl-Mebroqualone, and their corresponding glucuronide conjugates.
Q2: My LC-MS/MS analysis shows no peaks for this compound metabolites. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors throughout the analytical workflow.
| Possible Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | Review your extraction protocol. This compound and its metabolites are likely to have varying polarities. A single extraction method may not be sufficient. Consider a multi-step extraction or a broad-spectrum solid-phase extraction (SPE) protocol. For glucuronide conjugates, enzymatic hydrolysis with β-glucuronidase prior to extraction is often necessary.[3] |
| Metabolite Instability | Metabolites, particularly conjugates, can be unstable. Ensure proper sample handling and storage (e.g., -80°C). Minimize freeze-thaw cycles. |
| Incorrect LC-MS/MS Parameters | Optimize MS parameters for each potential metabolite. This includes precursor and product ion selection, collision energy, and ion source settings. If reference standards are unavailable, use in silico prediction tools to estimate m/z values. |
| Low Metabolite Concentration | The concentration of metabolites in biological samples can be very low.[4] Consider using a larger sample volume for extraction or employing a pre-concentration step. |
| Matrix Effects | Biological matrices can suppress the ionization of analytes.[5] Use a more rigorous sample cleanup method, such as SPE, or dilute the sample. Incorporate isotopically labeled internal standards to compensate for matrix effects. |
Q3: I am observing peak tailing and poor peak shape in my GC-MS analysis of this compound. How can I improve this?
A: Peak tailing in GC-MS is often indicative of active sites in the system or issues with the analyte's properties.
| Possible Cause | Troubleshooting Steps |
| Active Sites in the Inlet or Column | Hydroxylated metabolites can interact with active silanol (B1196071) groups in the GC system. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider derivatization of the hydroxyl groups (e.g., silylation) to improve volatility and reduce tailing. |
| Improper Injection Technique | Optimize the injection volume and temperature to prevent sample overload and ensure complete vaporization. |
| Contaminated System | Bake out the column and clean the ion source to remove any contaminants that may be causing active sites. |
| Incompatible Stationary Phase | Ensure the GC column stationary phase is appropriate for the polarity of your analytes. |
Q4: My quantitative results for this compound show high variability. What could be the cause?
A: High variability in quantitative analysis points to issues with precision and accuracy.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution volumes. Automation can help minimize variability. |
| Lack of or Inappropriate Internal Standard | Use a stable, isotopically labeled internal standard that closely mimics the behavior of the analyte. The internal standard should be added at the beginning of the sample preparation process to account for any losses. |
| Instrument Instability | Check for fluctuations in the LC pump pressure, MS detector response, or autosampler injection volume. Perform regular system suitability tests to monitor instrument performance. |
| Calibration Curve Issues | Ensure the calibration curve covers the expected concentration range of the samples and has a good coefficient of determination (r² > 0.99). Use a sufficient number of calibration points. |
Experimental Protocols
Protocol 1: UHPLC-QqQ-MS/MS Method for Quantification of this compound in Whole Blood
This protocol is adapted from a validated method for this compound and its analogs.[6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of whole blood in a 10 mL plastic vial, add 20 µL of a methanolic internal standard solution (e.g., this compound-d7 at 100 ng/mL).
-
Add 200 µL of a pH 9 buffer (e.g., carbonate buffer).
-
Perform liquid-liquid extraction by adding 2 mL of ethyl acetate (B1210297) and vortexing for 10 minutes.
-
Centrifuge the sample for 10 minutes at 2540 x g and 4°C.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 50 µL of methanol (B129727).
-
Transfer the solution to an autosampler vial for analysis.
2. UHPLC-MS/MS Parameters
-
UHPLC System: Standard UHPLC system
-
Column: A suitable reversed-phase column (e.g., C18, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined based on the specific instrument and optimization)
-
This compound-d7 (IS): Precursor ion (m/z) -> Product ion (m/z) (To be determined)
-
Protocol 2: GC-MS Method for Identification of this compound and Putative Hydroxylated Metabolites in Urine
This protocol is a general approach based on methods for Methaqualone metabolites.[3]
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
To 1 mL of urine, add a suitable internal standard.
-
Adjust the pH to 5.0 with acetate buffer.
-
Add β-glucuronidase/arylsulfatase and incubate at 37°C for at least 4 hours to hydrolyze glucuronide conjugates.
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then an appropriate organic solvent (e.g., ethyl acetate) to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) with ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
(Optional but recommended) Derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Parameters
-
GC System: Standard Gas Chromatograph
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to ensure elution of all analytes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: A suitable mass range to detect the parent drug and its metabolites (e.g., m/z 50-550).
Quantitative Data Summary
Due to the limited availability of published quantitative data specifically for this compound metabolites, the following table presents data for the parent compound this compound from a toxicological study.[8][9] This can serve as a reference for expected concentration ranges in forensic cases.
| Analyte | Matrix | Concentration Range (ng/mL) | Analytical Method | Reference |
| This compound | Whole Blood | 0.1 - 50 | UHPLC-QqQ-MS/MS | [6] |
| This compound | Postmortem Blood | 115 - 10,228 | GC-MS | [8][9] |
Visualizations
GABAa Receptor Signaling Pathway
This compound is a GABAergic substance, acting as an agonist at the β subtype of the GABAa receptor.[10] The following diagram illustrates the general signaling pathway of a GABAa receptor.
Caption: GABAa receptor signaling pathway and the agonistic action of this compound.
Experimental Workflow for this compound Metabolite Analysis
The following diagram outlines a typical workflow for the analysis of this compound metabolites from a biological matrix.
Caption: General experimental workflow for the analysis of this compound metabolites.
References
- 1. Urinary excretion of c-hydroxy derivatives of methaqualone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic oxidation of methaqualone in extensive and poor metabolisers of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of methaqualone excretion patterns using Abuscreen ONLINE and EMIT II immunoassays and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DETERMINATION OF METHAQUALONE IN URINE BY METABOLITE DETECTION VIA GAS CHROMATOGRAPHY | Office of Justice Programs [ojp.gov]
- 5. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Metabolism of methaqualone by the epoxide-diol pathway in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two Fatalities Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Addressing matrix effects in Mebroqualone LC-MS analysis
Welcome to the technical support center for Mebroqualone LC-MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] This interference can lead to either a decreased analytical response, known as ion suppression, or an increased response, known as ion enhancement.[2][3] These effects are a primary concern in quantitative LC-MS analysis as they can significantly impact the accuracy, precision, and sensitivity of the method.[3][4]
Q2: Why is it critical to address matrix effects in the analysis of this compound?
A: Addressing matrix effects is critical in the bioanalysis of this compound to ensure data reliability and regulatory compliance. Biological matrices like plasma, blood, and urine are complex and contain numerous endogenous components (e.g., phospholipids, salts, proteins).[5][6] Failure to mitigate matrix effects can lead to erroneous quantification, potentially resulting in false negative or false positive outcomes.[2] Regulatory bodies, such as the FDA, mandate the evaluation of matrix effects during bioanalytical method validation to ensure the integrity of the data.[1][7]
Q3: What are the common causes of ion suppression and enhancement?
A: Ion suppression and enhancement are primarily caused by competition between the analyte (this compound) and co-eluting matrix components during the ionization process in the mass spectrometer's source.[8]
-
Ion Suppression: This is the more common effect. It can occur when matrix components compete for available charge, alter the surface tension of droplets in the ESI source, or neutralize the analyte ions.[2][9] Compounds with high polarity and basicity are often implicated.[3]
-
Ion Enhancement: Though less frequent, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[10]
The electrospray ionization (ESI) source is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11][12]
Q4: How are matrix effects quantitatively evaluated?
A: The most common method for evaluating matrix effects is the post-extraction spike method .[13][14] This involves comparing the peak area of an analyte in a neat solution (solvent) to the peak area of the analyte spiked into a blank matrix extract (a sample processed through the entire extraction procedure without the analyte).
The Matrix Factor (MF) is calculated to quantify the effect:
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
According to FDA guidelines, the matrix effect should be assessed using at least six different lots of the biological matrix.[1][7] The precision (%CV) of the results should not exceed 15%.[1]
Troubleshooting Guide
Problem: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be a matrix effect?
A: Yes, inconsistent accuracy and precision are hallmark signs of unmanaged matrix effects.[4] Since the composition of biological samples can vary from lot to lot or patient to patient, the degree of ion suppression or enhancement can change, leading to high variability in your results.[8] It is essential to perform a systematic evaluation to confirm if matrix effects are the root cause.
Below is a logical workflow for troubleshooting these issues.
Problem: My this compound signal is significantly lower in plasma samples compared to the neat standard solution (ion suppression). How can I fix this?
A: Significant ion suppression requires a multi-step approach focusing on sample cleanup, chromatographic separation, and potential method adjustments.
-
Improve Sample Preparation: Simple protein precipitation is often insufficient for removing phospholipids, a major cause of ion suppression in plasma.[5][6] Consider more selective techniques:
-
Optimize Chromatography: Adjusting your LC method can separate this compound from the co-eluting interferences causing suppression.[10]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components introduced into the MS source.[3][10]
Problem: How do I choose an appropriate internal standard (IS) for this compound analysis to compensate for matrix effects?
A: The ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thereby providing reliable correction.
-
Best Choice (Gold Standard): A Stable Isotope-Labeled (SIL) Internal Standard of this compound (e.g., this compound-d7) is highly recommended.[2][13] SIL-ISs have nearly identical chemical properties and chromatographic behavior to the analyte, ensuring they track and compensate for variations in both extraction recovery and matrix effects most effectively.[18]
-
Alternative Choice: If a SIL-IS is unavailable, a structural analog can be used. The analog should closely mimic the physicochemical properties and extraction behavior of this compound.[13] However, it may not co-elute perfectly and may not compensate for matrix effects as effectively as a SIL-IS.[13]
A recent validated method for this compound and its analogs successfully used Methaqualone-d7 as an internal standard.[17]
| Internal Standard Type | Pros | Cons |
| Stable Isotope-Labeled (SIL) | Co-elutes with analyte; experiences identical matrix effects, providing the highest accuracy and precision.[13] | Higher cost; not always commercially available.[13] |
| Structural Analog | Lower cost; more readily available.[13] | Different retention time; may not fully compensate for matrix effects or extraction variability.[13] |
Key Experimental Protocols
Protocol: Quantitative Evaluation of Matrix Effects
This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF) and Internal Standard-Normalized MF.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare this compound and its Internal Standard (IS) in the reconstitution solvent at low and high quality control (QC) concentrations.[13]
-
Set B (Post-Extraction Spike): Take blank biological matrix from at least six individual sources.[1] Process these samples using your validated extraction procedure (e.g., LLE or SPE). In the final step, spike the resulting clean extract with this compound and IS to the same concentrations as in Set A.[13]
-
-
Analyze Samples: Inject and analyze both sets of samples using the LC-MS/MS method. Record the peak area responses for both the analyte and the IS.
-
Calculate Matrix Factor (MF): For each matrix source and concentration level, calculate the MF for the analyte and the IS separately using the formula:
-
MF = Mean Peak Area in Set B / Mean Peak Area in Set A
-
-
Assess Results:
-
The %CV for the calculated MF across the different matrix sources should be ≤15%.[1]
-
This provides a quantitative measure of ion suppression or enhancement.
-
Protocol: Liquid-Liquid Extraction (LLE) for Sample Cleanup
This protocol provides a general methodology for LLE, which can be optimized for this compound analysis. A published method for this compound used ethyl acetate (B1210297) as the extraction solvent.[17]
Methodology:
-
Sample Aliquoting: Pipette a known volume of your sample (e.g., 200 µL of plasma) into a clean microcentrifuge tube.
-
Add Internal Standard: Add a small, precise volume of the IS working solution (e.g., Methaqualone-d7) to every sample, calibrator, and QC.[17]
-
Adjust pH: Add a buffer to adjust the sample pH. For basic compounds like this compound, an alkaline pH (e.g., pH 9) is often used to ensure it is in its neutral, more organic-soluble form.[17]
-
Add Extraction Solvent: Add an appropriate volume of a water-immiscible organic solvent (e.g., 1 mL of ethyl acetate).
-
Vortex/Mix: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the extraction of this compound into the organic layer.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g for 5 minutes) to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube, being careful not to disturb the aqueous layer or the protein interface.
-
Evaporate to Dryness: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute: Reconstitute the dried extract in a known volume of the mobile phase starting condition (e.g., 100 µL). Vortex to ensure the analyte is fully dissolved.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Example Validation Data
The following table summarizes validation results from a published UHPLC-QqQ-MS/MS method for this compound and related compounds in whole blood, demonstrating achievable performance metrics when matrix effects are properly managed.[17]
| Compound | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | LOQ (ng/mL) |
| This compound | 98.6 - 105.3 | -1.1 to 6.4 | 97.5 - 112.0 | 0.2 |
| Mecloqualone | 99.4 - 104.2 | -6.3 to 1.9 | 93.1 - 106.1 | 0.1 |
| Methaqualone | 101.9 - 108.9 | -1.9 to 4.3 | 100.0 - 113.6 | 0.1 |
| Etaqualone | 97.4 - 105.2 | -1.2 to 5.8 | 96.2 - 111.3 | 0.1 |
| (Data adapted from Szpot et al., 2024)[17] |
Note: Matrix Effect (%) was calculated as (MF - 1) * 100. Values within ±15% are generally considered acceptable.[7]
References
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. nalam.ca [nalam.ca]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lctsbible.com [lctsbible.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing In Vivo Mebroqualone Studies
Disclaimer: Mebroqualone is a potent psychoactive substance and a controlled substance in many jurisdictions. Research involving this compound must be conducted in strict compliance with all applicable laws and regulations, and under the appropriate institutional and governmental licenses. The following information is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. The dosage information provided is extrapolated from related compounds due to the limited availability of published data on this compound and should be treated as a starting point for dose-ranging studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a quinazolinone-class compound that acts as a positive allosteric modulator of GABA-A receptors, with a notable selectivity for the β-subtype.[1][2][3] By enhancing the activity of the main inhibitory neurotransmitter, GABA, this compound produces sedative and hypnotic effects.[1][2]
Q2: What are the expected behavioral effects of this compound in animal models?
A2: Based on its mechanism of action and analogy to other quinazolinones, this compound is expected to induce dose-dependent sedative, hypnotic, and muscle-relaxant effects. In rodent models, this may manifest as decreased locomotor activity, increased time spent in the open arms of an elevated plus maze (anxiolytic-like effect), and at higher doses, loss of the righting reflex (hypnosis).
Q3: What is a suitable vehicle for dissolving this compound for in vivo administration?
Q4: What is the recommended route of administration for this compound in rodents?
A4: The oral (p.o.) route is a common administration method for systemic drug delivery in preclinical studies. Intraperitoneal (i.p.) injection is another viable option that can lead to more rapid absorption. The choice of administration route should be guided by the specific research question and the pharmacokinetic profile of the compound.
Q5: Are there any known metabolites of this compound that could be active?
A5: Specific metabolism studies on this compound are not extensively published. However, studies on its analogue, methaqualone, indicate that metabolism primarily occurs through hydroxylation of the tolyl and quinazolinone rings.[4][5][6] It is plausible that this compound undergoes similar metabolic pathways. Researchers should consider the potential for active metabolites when interpreting behavioral and pharmacokinetic data.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral responses between animals. | - Inconsistent dosing technique.- Animal stress.- Individual differences in metabolism. | - Ensure accurate and consistent administration of the test compound.- Acclimatize animals to the experimental environment and handling procedures.- Increase the number of animals per group to improve statistical power. |
| No observable sedative effect at the initial dose. | - Insufficient dose.- Poor bioavailability of the formulation.- Rapid metabolism of the compound. | - Conduct a dose-response study with a wider range of doses.- Evaluate the solubility and stability of your formulation.- Consider a different route of administration (e.g., i.p. instead of p.o.). |
| Unexpected adverse effects (e.g., seizures, hyperactivity). | - Off-target effects of the compound.- Dose is too high, leading to paradoxical effects.- Contamination of the test compound. | - Lower the dose and carefully observe the animals for any adverse reactions.- Verify the purity of your this compound sample through analytical methods.- Review literature on related compounds for potential off-target activities. |
| Difficulty in dissolving this compound in the chosen vehicle. | - Low intrinsic solubility of the compound.- Inappropriate vehicle composition. | - Try different co-solvents or suspending agents.- Sonication or gentle heating may aid in dissolution, but stability must be confirmed.- Consider micronization of the compound to increase its surface area. |
Data Presentation: Estimated Dosage Ranges for In Vivo this compound Studies in Rodents
Note: The following dosage ranges are estimations based on data from the related compound, methaqualone, and general principles of preclinical pharmacology. Researchers must conduct their own dose-ranging studies to determine the optimal dose for their specific experimental model and conditions.
| Animal Model | Route of Administration | Estimated Effective Dose Range (mg/kg) | Expected Outcome |
| Mouse | Oral (p.o.) | 5 - 50 | Sedation, anxiolytic-like effects |
| Mouse | Intraperitoneal (i.p.) | 2.5 - 25 | Sedation, anxiolytic-like effects |
| Rat | Oral (p.o.) | 10 - 100 | Sedation, hypnotic effects |
| Rat | Intraperitoneal (i.p.) | 5 - 50 | Sedation, hypnotic effects |
Experimental Protocols
Protocol 1: Assessment of Sedative Activity using the Open Field Test
-
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.
-
Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with an automated activity monitoring system (e.g., infrared beams).
-
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle control via the chosen route (e.g., p.o. or i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), place the mouse in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 15-30 minutes).
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Hypnotic Activity using the Loss of Righting Reflex (LORR)
-
Objective: To determine the hypnotic (sleep-inducing) potential of this compound in rats.
-
Procedure:
-
Acclimatize rats to the testing room.
-
Administer a range of doses of this compound or vehicle control.
-
At set intervals after administration, gently place the rat on its back.
-
The loss of the righting reflex is defined as the inability of the rat to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.
-
Record the latency to the onset of LORR and the duration of LORR (time from loss to spontaneous recovery of the righting reflex).
-
-
Data Analysis: Determine the percentage of animals in each group that exhibit LORR. Calculate the ED50 (the dose at which 50% of the animals show the effect) for the induction of LORR. Compare the duration of LORR across different doses.
Mandatory Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of methaqualone by the epoxide-diol pathway in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Variations in human metabolism of methaqualone given in therapeutic doses and in overdose cases studied by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Sedative Potency of Mebroqualone and Methaqualone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sedative-hypnotic properties of Mebroqualone and Methaqualone, two quinazolinone derivatives known for their effects on the central nervous system. While Methaqualone has been more extensively studied, this document compiles the available experimental data for both compounds to offer a comparative overview of their potency and mechanisms of action.
Introduction
Methaqualone is a sedative-hypnotic drug that gained popularity in the mid-20th century for the treatment of insomnia and anxiety.[1] It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[1] this compound is an analogue of mecloqualone and is structurally similar to Methaqualone, with a bromine atom substituting the chlorine on the 3-phenyl ring.[2] It is also reported to possess sedative and hypnotic properties through its interaction with the GABA-A receptor, specifically showing agonist activity at the β subtype.[2]
Quantitative Comparison of Sedative Potency
| Compound | Chemical Structure | Sedative Potency (Anecdotal/Inferred) |
| Methaqualone | 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone | The standard oral sedative dose was typically in the range of 150-300 mg.[1] |
| This compound | 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one | User reports suggest oral doses for sedative effects are lower than Methaqualone, though specific ED50 values are not established. Smoked administration is reported to have a rapid onset and short duration of action. |
Mechanism of Action and Signaling Pathway
Both this compound and Methaqualone exert their sedative effects primarily through the potentiation of GABA-A receptor activity. GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron.[4][5] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory or sedative effect.[4][5]
Methaqualone and this compound act as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][2][4][5] They bind to a site on the receptor that is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA, thereby enhancing the overall inhibitory signal.[4][5] While Methaqualone's interaction with various GABA-A receptor subtypes has been studied, this compound is specifically noted for its agonist activity at the β subtype of the GABA-A receptor.[2][6]
Below is a diagram illustrating the general signaling pathway for GABA-A receptor modulation by these compounds.
Caption: GABA-A Receptor Modulation by Quinazolinones.
Experimental Protocols
Standardized preclinical behavioral assays are employed to quantify the sedative and motor-impairing effects of novel compounds. The following outlines a general workflow for assessing the sedative potency of substances like this compound and Methaqualone in a rodent model.
1. Animal Models:
-
Male Swiss albino mice or Wistar rats are commonly used.
-
Animals are acclimatized to the laboratory environment before the experiment.
2. Drug Administration:
-
The test compounds (this compound, Methaqualone) and a vehicle control are administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
A range of doses is used to establish a dose-response curve.
3. Behavioral Assays for Sedation:
-
Open Field Test: This assay assesses general locomotor activity. A reduction in the total distance traveled and the number of line crossings indicates a sedative effect.
-
Rota-rod Test: This test evaluates motor coordination. A decrease in the time an animal can stay on a rotating rod suggests motor impairment, a common side effect of sedatives.
-
Loss of Righting Reflex: This is a measure of hypnotic effect. The inability of an animal to right itself within a specified time after being placed on its back is considered a positive endpoint. The dose at which 50% of the animals lose their righting reflex is the hypnotic dose 50 (HD50), a measure of hypnotic potency.
4. Data Analysis:
-
The data from the behavioral assays are used to calculate the ED50 for the sedative effects of each compound.
-
Statistical analysis is performed to determine the significance of the observed effects compared to the control group.
Below is a workflow diagram for a typical in vivo sedative assessment.
Caption: In Vivo Sedative Assessment Workflow.
Conclusion
Both this compound and Methaqualone function as sedative-hypnotics through positive allosteric modulation of GABA-A receptors. While Methaqualone's pharmacological profile is well-documented, quantitative data on the sedative potency of this compound is lacking in formal scientific literature, making a direct and precise comparison challenging. Anecdotal evidence suggests this compound may be potent, but rigorous preclinical studies are necessary to establish a definitive ED50 value and a comprehensive safety profile. Future research should focus on direct, head-to-head comparative studies employing standardized behavioral assays to accurately determine the relative sedative potency of these two compounds.
References
- 1. Methaqualone - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mebroqualone and Mecloqualone Receptor Affinity at GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebroqualone and Mecloqualone are quinazolinone derivatives, structurally related to the sedative-hypnotic drug methaqualone. These compounds are known to exert their effects primarily through the modulation of gamma-aminobutyric acid type A (GABA-A) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. Understanding the receptor affinity of these compounds is crucial for elucidating their pharmacological profiles, potency, and potential therapeutic applications or risks. This guide provides a comparative overview of the receptor affinity of this compound and Mecloqualone, based on available data for the parent compound methaqualone, and outlines a detailed experimental protocol for the direct determination of their binding affinities.
Quantitative Data on Receptor Affinity
| Compound | Receptor Subtype | Affinity (Ki/IC50) | Reference |
| This compound | GABA-A | Not available in literature | - |
| Mecloqualone | GABA-A | Not available in literature | - |
| Methaqualone (Reference) | GABA-A (various subtypes) | Mid-micromolar (µM) EC50 values for positive allosteric modulation | [2] |
Note: The table highlights a significant knowledge gap regarding the specific receptor affinities of this compound and Mecloqualone. The provided data for methaqualone indicates that its derivatives are expected to interact with GABA-A receptors, but their precise affinities require experimental determination.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
To determine the receptor affinity of this compound and Mecloqualone, a competitive radioligand binding assay is a standard and effective method. This protocol outlines the key steps for such an experiment.
Objective: To determine the inhibitory constant (Ki) of this compound and Mecloqualone for the GABA-A receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Test Compounds: this compound, Mecloqualone
-
Radioligand: [3H]muscimol or [3H]flunitrazepam (a benzodiazepine (B76468) site radioligand)
-
Reference Compound: Unlabeled GABA or a known benzodiazepine (e.g., diazepam) for non-specific binding determination.
-
Tissue Source: Rat or mouse brain tissue, or cell lines expressing specific GABA-A receptor subtypes.
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
-
Equipment:
-
Homogenizer
-
Centrifuge (capable of high speeds, e.g., 140,000 x g)
-
Incubation tubes or 96-well plates
-
Filtration apparatus (e.g., Brandel or Millipore harvester)
-
Glass fiber filters
-
Scintillation vials
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
-
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[1]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.[1]
-
Wash the pellet by resuspending in ice-cold binding buffer and centrifuging again at 140,000 x g for 30 minutes. Repeat this wash step twice.[1]
-
Resuspend the final pellet in binding buffer to a specific protein concentration, determined by a protein assay.
-
Store the membrane preparation at -80°C until use.
-
-
Binding Assay:
-
Thaw the membrane preparation on ice.
-
Set up assay tubes or a 96-well plate with the following components in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled reference compound (e.g., 10 µM GABA).
-
Displacement: Membrane preparation, radioligand, and varying concentrations of the test compounds (this compound or Mecloqualone).
-
-
Add the membrane preparation to each tube/well.
-
Add the test compounds or reference compound.
-
Add the radioligand at a concentration close to its Kd value.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 45-60 minutes).[1]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for determining receptor affinity via radioligand binding assay.
Caption: Signaling pathway of GABA-A receptor modulation by positive allosteric modulators.
Conclusion
While this compound and Mecloqualone are presumed to act on GABA-A receptors in a manner similar to their parent compound, methaqualone, a definitive comparison of their receptor affinities is hampered by a lack of direct experimental data. The provided experimental protocol offers a robust framework for researchers to conduct such comparative studies. Determining the precise binding affinities of this compound and Mecloqualone at various GABA-A receptor subtypes is essential for a comprehensive understanding of their pharmacological profiles and for guiding future drug development efforts. Such research would clarify their potency, selectivity, and potential for therapeutic use or abuse, providing critical information for the scientific and medical communities.
References
Distinguishing the mechanism of action of Mebroqualone from benzodiazepines
Actions of Mebroqualone and Benzodiazepines on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of this compound, a quinazolinone derivative, and benzodiazepines, two classes of drugs that modulate the γ-aminobutyric acid type A (GABA-A) receptor. While both drug classes exhibit sedative, hypnotic, and anxiolytic properties through the enhancement of GABAergic neurotransmission, emerging evidence indicates distinct molecular interactions with the GABA-A receptor, leading to different pharmacological profiles.
Due to the limited availability of specific experimental data for this compound, this guide will leverage the comprehensive research conducted on its close analogue, methaqualone, as a representative of the quinazolinone class. This comparative analysis is intended to provide a clear and objective overview for researchers engaged in neuropharmacology and drug development.
At a Glance: Key Mechanistic Differences
| Feature | This compound (as represented by Methaqualone) | Benzodiazepines |
| Binding Site | Proposed to be at the transmembrane β(+)/α(-) subunit interface of the GABA-A receptor.[1][2] | Well-established binding at the extracellular α/γ subunit interface of the GABA-A receptor. |
| Molecular Interaction | Does not interact with the benzodiazepine (B76468), barbiturate, or neurosteroid binding sites.[1][2] | Binds to a specific allosteric site, known as the benzodiazepine binding site. |
| Effect on GABA | Positive allosteric modulator, enhancing the effect of GABA.[3] The potentiation of GABA-induced currents is dependent on the specific α and β subunit composition.[1][2] | Positive allosteric modulator that increases the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening. |
| Subunit Selectivity | Displays diverse functionalities at different GABA-A receptor subtypes, with varying efficacy depending on the α and β subunit composition.[1][2] | Different benzodiazepines exhibit varying affinities for GABA-A receptors containing different α subunits (α1, α2, α3, α5), which mediate their distinct pharmacological effects (sedative, anxiolytic, etc.).[4] |
Delving into the Molecular Mechanisms
The Benzodiazepine Gateway: A Well-Charted Territory
Benzodiazepines exert their effects by binding to a specific allosteric site on the GABA-A receptor, located at the interface between the α and γ subunits.[5] This binding event does not directly open the chloride channel but rather enhances the affinity of the receptor for GABA.[6] The increased binding of GABA leads to a higher frequency of channel opening, resulting in an augmented influx of chloride ions and hyperpolarization of the neuronal membrane. This enhanced inhibitory signaling underlies the therapeutic effects of benzodiazepines. The specific pharmacological profile of a given benzodiazepine is determined by its affinity for different α subunits. For instance, α1-containing receptors are primarily associated with sedative effects, while α2 and α3 subunits are linked to anxiolytic actions.[4]
The Quinazolinone Enigma: A Distinctive Interaction
In contrast to the well-defined mechanism of benzodiazepines, the interaction of quinazolinones like methaqualone (and by extension, this compound) with the GABA-A receptor is fundamentally different. Extensive research on methaqualone has demonstrated that it does not bind to the benzodiazepine site.[1][2] Instead, the proposed binding site is located within the transmembrane domain of the receptor, at the interface between the β(+) and α(-) subunits.[1][2] This site may partially overlap with the binding site of some general anesthetics, such as etomidate.[7]
This distinct binding location results in a different mode of allosteric modulation. While still enhancing the effect of GABA, the specific functional outcomes for methaqualone are highly dependent on the subunit composition of the GABA-A receptor, showing a range of activities from positive to negative allosteric modulation and even superagonism at different α and β subunit combinations.[1][2]
Visualizing the Mechanisms of Action
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound or a benzodiazepine) to specific GABA-A receptor subunits.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing specific recombinant GABA-A receptor subunits in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellets multiple times to remove endogenous GABA and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine site or [³H]muscimol for the GABA site) at various concentrations.
-
For competition assays, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation assays, or the inhibitory constant (Ki) for competition assays.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure the functional effects of a test compound on GABA-A receptor-mediated ion currents.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from Xenopus laevis.
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) to establish a baseline response.
-
Co-apply the test compound (this compound or a benzodiazepine) with GABA to measure its modulatory effect on the GABA-evoked current.
-
Record the changes in current amplitude, activation, and deactivation kinetics.
-
Wash out the drugs to allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation or inhibition of the GABA response by the test compound.
-
Construct concentration-response curves to determine the EC50 (half-maximal effective concentration) of the test compound.
-
Conclusion
The available evidence strongly suggests that this compound, as a member of the quinazolinone class, and benzodiazepines modulate the GABA-A receptor through distinct mechanisms of action. The primary difference lies in their binding sites, with benzodiazepines targeting the well-characterized α/γ subunit interface and quinazolinones proposed to act at a novel site within the transmembrane domain at the β/α subunit interface. This fundamental distinction likely underlies the unique pharmacological profiles of these two drug classes.
Further research, including direct comparative studies with this compound, is warranted to fully elucidate its specific interactions with various GABA-A receptor subtypes. A deeper understanding of these differential mechanisms will be invaluable for the rational design of novel therapeutics with improved efficacy and side-effect profiles for the treatment of anxiety, insomnia, and other neurological disorders.
References
- 1. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 4260-20-2 [smolecule.com]
- 4. pnas.org [pnas.org]
- 5. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methaqualone - Wikipedia [en.wikipedia.org]
The Shadow of Analogs: Assessing Mebroqualone Cross-reactivity in Quaalude Immunoassays
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of forensic and clinical toxicology, the accurate detection of controlled substances is paramount. Immunoassays serve as a critical first-line screening tool for broad classes of drugs, including the sedative-hypnotic methaqualone, widely known by its former brand name Quaaludes. However, the proliferation of designer drug analogs, such as mebroqualone, presents a significant challenge to the specificity of these assays. This guide provides a comparative analysis of the potential cross-reactivity of this compound in immunoassays designed for methaqualone, offering insights into the structural basis of this interaction and outlining the experimental protocols necessary for its empirical determination.
Structural Analogs: A Tale of Two Molecules
This compound is a structural analog of methaqualone, differing by a single substitution on the phenyl ring.[1][2] While methaqualone possesses a methyl group at the 2-position of this ring, this compound features a bromine atom at the same position. This seemingly minor alteration can have significant implications for antibody recognition in an immunoassay, potentially leading to a positive result in the absence of methaqualone.
Immunoassay Specificity: A Double-Edged Sword
Immunoassays for methaqualone, such as the EMIT II Plus Assay, are designed to detect the parent drug and its metabolites.[3] These assays are also known to exhibit cross-reactivity with other structurally similar compounds, a notable example being mecloqualone.[3] This broad reactivity is advantageous for detecting a class of related substances but can also lead to false-positive results when encountering unforeseen analogs like this compound. The antibody's binding affinity for this compound relative to methaqualone will determine the degree of cross-reactivity.
Quantitative Analysis of Cross-Reactivity
A thorough review of publicly available data, including scientific literature and manufacturer's product inserts, reveals a critical gap: no specific quantitative data on the cross-reactivity of this compound in commercially available methaqualone immunoassays has been published. This lack of data underscores the need for empirical studies to determine the potential for false-positive results.
To illustrate how such data would be presented, the following table outlines the structure for reporting cross-reactivity percentages. The values presented are hypothetical and serve as a template for future experimental findings.
| Compound | Concentration Tested (ng/mL) | Methaqualone Equivalent (ng/mL) | Cross-Reactivity (%) |
| Methaqualone | 300 | 300 | 100% |
| This compound | 1000 | 150 | 15% (Hypothetical) |
| Mecloqualone | 500 | 250 | 50% (Known to cross-react) |
| Unrelated Drug A | 100,000 | < 10 | < 0.01% |
| Unrelated Drug B | 100,000 | < 10 | < 0.01% |
Cross-Reactivity (%) is calculated as: (Methaqualone Equivalent Concentration / Compound Concentration) x 100
Experimental Protocol for Determining Cross-Reactivity
For researchers aiming to quantify the cross-reactivity of this compound, the following experimental protocol provides a robust framework.
Objective: To determine the percentage cross-reactivity of this compound in a competitive enzyme immunoassay for methaqualone.
Materials:
-
Methaqualone immunoassay kit (e.g., EMIT II Plus Methaqualone Assay)
-
Certified reference standards of methaqualone and this compound
-
Drug-free human urine
-
Automated clinical chemistry analyzer
-
Precision pipettes and laboratory consumables
Procedure:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Preparation of Spiked Urine Samples: Create a series of dilutions of the this compound stock solution in drug-free human urine to achieve a range of concentrations (e.g., 100 ng/mL to 10,000 ng/mL).
-
Assay Performance:
-
Calibrate the automated analyzer using the methaqualone calibrators provided with the immunoassay kit according to the manufacturer's instructions.
-
Run the prepared this compound-spiked urine samples through the calibrated assay.
-
Record the apparent methaqualone concentration for each spiked sample.
-
-
Data Analysis:
-
Calculate the percentage of cross-reactivity for this compound at each concentration using the following formula: % Cross-Reactivity = (Apparent Methaqualone Concentration / this compound Concentration) x 100
-
Report the average cross-reactivity across the tested concentrations.
-
Logical Relationship Diagram
The following diagram illustrates the interaction between the structural analogs and the methaqualone immunoassay, highlighting the potential for cross-reactivity.
Caption: Interaction of Methaqualone and this compound with an Immunoassay Antibody.
Conclusion and Future Directions
References
- 1. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating Mebroqualone's Specificity at GABAa Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mebroqualone's binding specificity to GABAa receptor subtypes. Due to a lack of specific published binding and functional data for this compound, this document utilizes data from its close structural analog, Methaqualone, as a predictive framework. This information is juxtaposed with the well-characterized profiles of two major classes of GABAa receptor modulators: benzodiazepines (e.g., Diazepam) and barbiturates (e.g., Pentobarbital).
Introduction to GABAa Receptor Modulation
The γ-aminobutyric acid type A (GABAa) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific combination of these subunits determines the receptor's pharmacological properties.[1]
This compound, a quinazolinone derivative, is a positive allosteric modulator (PAM) of the GABAa receptor.[2] PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion flow.[2] This mechanism is shared by other well-known drugs like benzodiazepines and barbiturates, although their specific binding sites and modulatory effects differ.
Comparative Binding and Functional Profile
The following tables summarize the binding and functional data for Methaqualone (as a proxy for this compound), Diazepam, and Pentobarbital at various GABAa receptor subtypes. It is crucial to note that Methaqualone exhibits a complex, subtype-dependent modulatory profile, which may be indicative of this compound's potential activity.
Table 1: Comparative Binding Affinities (Ki) at Different GABAa Receptor Subtypes
| Compound | Receptor Subtype | Binding Affinity (Ki) | Binding Site |
| Methaqualone | α1β2γ2s | Data not available (does not bind to benzodiazepine (B76468), barbiturate, or neurosteroid sites)[3][4] | Transmembrane β+/α- subunit interface[3][4] |
| Diazepam | α1β3γ2 | 64 ± 2 nM | α+/γ- subunit interface |
| α2β3γ2 | 61 ± 10 nM | α+/γ- subunit interface | |
| α3β3γ2 | 102 ± 7 nM | α+/γ- subunit interface | |
| α5β3γ2 | 31 ± 5 nM | α+/γ- subunit interface | |
| Pentobarbital | α1β2γ2s | Binds, but Ki varies with subunit composition (affinity in the range of 20-35 µM for potentiation)[5] | Transmembrane domain, distinct from benzodiazepine site[5] |
Note: Data for Diazepam and Pentobarbital are representative examples and may vary based on specific experimental conditions.
Table 2: Comparative Functional Modulation at Different GABAa Receptor Subtypes
| Compound | Receptor Subtype | Effect | EC50 / IC50 | Maximal Potentiation (% of GABA EC20) |
| Methaqualone | α1β2γ2s | Positive Allosteric Modulator[3][4] | EC50: ~3 µM | ~400% |
| α2β2γ2s | Positive Allosteric Modulator[3] | EC50: ~3 µM | ~400% | |
| α3β2γ2s | Positive Allosteric Modulator[3] | EC50: ~3 µM | ~400% | |
| α5β2γ2s | Positive Allosteric Modulator[3] | EC50: ~3 µM | ~400% | |
| α6β1δ | Negative Allosteric Modulator[3] | IC50: ~100 µM | - | |
| α4β3δ | Superagonist[3] | - | - | |
| Diazepam | α1β2γ2 | Positive Allosteric Modulator | EC50: ~50 nM | Varies with GABA concentration |
| Pentobarbital | α1β2γ2s | Positive Allosteric Modulator | EC50: ~20-35 µM | 236% |
| α6β2γ2s | Positive Allosteric Modulator | EC50: ~20-35 µM | 536% |
Note: Methaqualone's effects are highly dependent on the specific subunit composition, ranging from positive modulation to negative modulation and even direct agonism.[3] This highlights the importance of detailed subtype analysis for any novel modulator.
Experimental Protocols
Validating the binding specificity of a compound like this compound requires a combination of binding and functional assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing a specific GABAa receptor subtype (e.g., α1β2γ2) are cultured. The cells are harvested, and the cell membranes containing the receptors are isolated through homogenization and centrifugation.
-
Assay Setup: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site or [3H]muscimol for the GABA site) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the effect of a test compound on the ion flow through the GABAa receptor channel in response to GABA.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABAa receptor subtype. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a buffer solution.
-
GABA Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC5-EC20).
-
Compound Application: The test compound (this compound) is co-applied with GABA, and the change in the current is measured.
-
Data Analysis: The potentiation or inhibition of the GABA-evoked current by the test compound is quantified. Concentration-response curves are generated to determine the EC50 (for potentiation) or IC50 (for inhibition) of the compound.
Visualizations
Signaling Pathway of GABAa Receptor Modulation
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Behavioral Effects of Mebroqualone and Other Quinazolinones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the behavioral effects of mebroqualone and other notable quinazolinone derivatives. Due to the limited availability of direct, head-to-head preclinical studies, this guide synthesizes available data to offer insights into their sedative-hypnotic and anxiolytic properties.
Quinazolinones are a class of compounds that have been investigated for their effects on the central nervous system, with several members having been used clinically as sedative-hypnotics. This compound, an analog of mecloqualone, is known for its similar sedative and hypnotic properties, which are attributed to its activity as a positive allosteric modulator of the GABAA receptor.[1] This guide aims to present a comparative analysis of the behavioral effects of this compound alongside other key quinazolinones such as methaqualone, mecloqualone, and etaqualone.
Comparative Analysis of Behavioral Effects
While direct comparative quantitative data from single studies is scarce, the following table summarizes the known behavioral effects of these quinazolinone derivatives based on a compilation of preclinical and clinical observations. It is important to note that the potency and side-effect profiles can vary significantly between these compounds.
| Compound | Primary Behavioral Effects | Noted Side Effects/Adverse Events | Potency (Relative to Methaqualone) |
| This compound | Sedative, Hypnotic. | Limited published data on specific side effects. Potential for abuse. | Similar to Mecloqualone.[1] |
| Methaqualone | Sedative, Hypnotic, Muscle Relaxant, Anticonvulsant.[2] | High potential for abuse and dependence, "hangover" effects, motor coordination impairment.[2][3] | Reference Compound. |
| Mecloqualone | Sedative, Hypnotic. | High potential for abuse. | Similar to Methaqualone. |
| Etaqualone | Sedative, Hypnotic. | Potential for abuse. | Reported to be less potent than Methaqualone. |
| SL-164 | Sedative, Hypnotic, Muscle Relaxant, Anticonvulsant, Analgesic. | Aggression, effects on blood pressure and respiration. | Data not available. |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for the sedative and hypnotic effects of many quinazolinones is the positive allosteric modulation of the GABAA receptor. The following diagram illustrates this general signaling pathway.
A typical experimental workflow for the preclinical evaluation of the behavioral effects of novel quinazolinone compounds is depicted in the following diagram.
Experimental Protocols
Detailed methodologies for key behavioral assays are crucial for the accurate assessment and comparison of quinazolinone derivatives.
Open Field Test for Locomotor Activity
-
Objective: To assess spontaneous locomotor activity and exploratory behavior. A reduction in activity is indicative of sedative effects.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Acclimate the animals (typically mice or rats) to the testing room for at least 60 minutes prior to the experiment.
-
Administer the test compound (e.g., this compound) or vehicle via the intended route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, place the animal in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis: Key parameters include total distance traveled, number of line crossings, and time spent in the center versus the periphery of the arena. A significant decrease in locomotor parameters compared to the vehicle-treated group suggests a sedative effect.
Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To evaluate anxiety-like behavior. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
-
Procedure:
-
Acclimate animals to the testing room.
-
Administer the test compound or vehicle.
-
After the pretreatment period, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a standard duration (e.g., 5 minutes).
-
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total number of entries. An increase in these parameters suggests anxiolytic activity.
Loss of Righting Reflex for Hypnotic Effects
-
Objective: To determine the hypnotic (sleep-inducing) properties of a compound.
-
Apparatus: A quiet, isolated observation area.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At regular intervals, gently place the animal on its back.
-
The loss of the righting reflex is defined as the inability of the animal to right itself (return to a prone position) within a specified time (e.g., 30-60 seconds).
-
The duration of the loss of the righting reflex is recorded as the sleep time.
-
-
Data Analysis: The percentage of animals in each treatment group that lose their righting reflex and the mean duration of sleep are calculated. A significant increase in the number of animals exhibiting hypnosis and a longer sleep duration compared to the control group indicate hypnotic effects.
Conclusion
This compound and other quinazolinones represent a class of compounds with significant sedative-hypnotic and, in some cases, anxiolytic properties, primarily mediated through the GABAA receptor system. While historical clinical use and anecdotal reports provide a qualitative understanding of their effects, there is a notable gap in the scientific literature regarding direct, quantitative preclinical comparisons of their behavioral profiles. The experimental protocols outlined in this guide provide a standardized framework for future research aimed at elucidating the comparative pharmacology of these compounds. Such studies are essential for a comprehensive understanding of their therapeutic potential and abuse liability, and for the development of safer and more effective CNS modulators.
References
Head-to-Head In Vitro Comparison of Mebroqualone and Its Analogues: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Quinazolinone derivatives, such as Mebroqualone and its parent compounds, exert their effects on the central nervous system primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[1][2] This modulation enhances the effect of GABA, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects. The specific pharmacological profile of each analogue is determined by its unique chemical structure, which influences its binding affinity, potency, and efficacy at different GABA-A receptor subtypes.
Comparative In Vitro Data
A thorough search of available scientific literature did not yield any direct head-to-head in vitro studies comparing the binding affinity (Ki), potency (EC50), or efficacy (Emax) of this compound with its analogues such as Mecloqualone, Etaqualone, and SL-164. However, a detailed in vitro characterization of Methaqualone provides a valuable reference point for the expected pharmacological properties of this class of compounds.
Pharmacological Profile of Methaqualone
A comprehensive study by Hammer et al. (2015) elucidated the functional properties of Methaqualone at various human GABA-A receptor subtypes expressed in Xenopus oocytes.[3] The key findings from this study are summarized in the table below.
| GABA-A Receptor Subtype | EC50 (µM) | Emax (% of GABA max) |
| α1β2γ2S | 4.8 ± 0.7 | 450 ± 40 |
| α2β2γ2S | 5.4 ± 0.6 | 480 ± 30 |
| α3β2γ2S | 7.6 ± 1.2 | 470 ± 50 |
| α5β2γ2S | 6.2 ± 0.9 | 490 ± 40 |
| α1β3γ2S | 3.9 ± 0.5 | 460 ± 30 |
| α2β3γ2S | 4.5 ± 0.6 | 500 ± 40 |
| α3β3γ2S | 6.8 ± 1.0 | 480 ± 50 |
| α5β3γ2S | 5.5 ± 0.8 | 510 ± 40 |
Data extracted from Hammer et al., 2015.[3] EC50 represents the concentration of Methaqualone that produces 50% of its maximal effect. Emax represents the maximum potentiation of the GABA-evoked current relative to the maximum current evoked by GABA alone.
Qualitative Information on this compound and its Analogues
-
This compound: It is an analogue of mecloqualone and is known to possess sedative and hypnotic properties due to its agonist activity at the β-subtype of the GABA-A receptor.[1] It differs from mecloqualone by the substitution of a bromine atom for the chlorine atom on the 3-phenyl ring.[1] There is a significant lack of published quantitative in vitro pharmacological data for this compound.
-
Mecloqualone: An analogue of methaqualone, it also acts as a positive allosteric modulator of GABA-A receptors.
-
Etaqualone: This analogue of methaqualone is also presumed to act on the GABA-A receptor, though comparative in vitro studies are not available in the reviewed literature.
-
SL-164 (Dicloqualone): An analogue of methaqualone, it is reported to have sedative and hypnotic properties but with a higher risk of convulsions.[4] Its primary pharmacological action is likely through GABA-A receptor modulation.
Experimental Protocols
The following is a detailed methodology for the in vitro characterization of Methaqualone, adapted from Hammer et al. (2015), which can serve as a standard protocol for the comparative evaluation of this compound and its analogues.[3]
1. Expression of Recombinant Human GABA-A Receptors in Xenopus laevis Oocytes:
-
cDNAs encoding human GABA-A receptor subunits (e.g., α1, β2, γ2S) are linearized and transcribed in vitro to generate cRNAs.
-
Stage V-VI oocytes from Xenopus laevis are surgically removed and defolliculated.
-
A mixture of cRNAs for the desired subunit combination (e.g., α1β2γ2S) is injected into the oocytes.
-
Injected oocytes are incubated for 2-4 days at 18°C in a modified Barth's solution to allow for receptor expression.
2. Two-Electrode Voltage-Clamp Electrophysiology:
-
GABA-evoked currents are measured from the oocytes using a two-electrode voltage-clamp amplifier.
-
Oocytes are placed in a recording chamber and continuously perfused with a saline solution.
-
The membrane potential is clamped at a holding potential of -70 mV.
-
Concentration-response curves for GABA are generated to determine the EC50 value for each receptor subtype.
-
To determine the modulatory effect of the test compounds (e.g., Methaqualone, this compound), a concentration of GABA corresponding to EC10-EC20 is co-applied with increasing concentrations of the compound.
-
The potentiation of the GABA-evoked current is measured and data are fitted to a sigmoidal concentration-response equation to determine EC50 and Emax values for the modulatory effect.
3. Data Analysis:
-
Data are analyzed using appropriate software (e.g., GraphPad Prism).
-
Concentration-response data are fitted to the following equation: Y = Bottom + (Top-Bottom)/(1 + 10^((LogEC50-X)*HillSlope)), where X is the logarithm of the concentration and Y is the response.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general signaling pathway of GABA-A receptor modulation and a typical experimental workflow for in vitro characterization.
Caption: General signaling pathway of GABA-A receptor modulation.
Caption: Experimental workflow for in vitro characterization.
Conclusion and Future Directions
While it is established that this compound and its analogues are positive allosteric modulators of the GABA-A receptor, the lack of direct comparative in vitro studies severely limits a quantitative head-to-head comparison. The detailed pharmacological data available for Methaqualone serves as a crucial foundation and a methodological template for future research. To provide a comprehensive understanding of the structure-activity relationships within this class of compounds, further in vitro studies are imperative. Such studies should focus on determining the binding affinities, potencies, and efficacies of this compound, Mecloqualone, Etaqualone, SL-164, and other relevant analogues at various GABA-A receptor subtypes using standardized experimental protocols, such as the two-electrode voltage clamp technique in Xenopus oocytes or patch-clamp recordings in mammalian cell lines. This will enable a precise comparison of their pharmacological profiles and facilitate the development of novel therapeutics with improved selectivity and safety profiles.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming Mebroqualone Purity and Identity: A Comparative Guide to Analytical Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confirmation of Mebroqualone purity and identity, emphasizing the use of certified reference standards. The following sections detail experimental protocols, present comparative data, and outline the advantages and limitations of each technique to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction to this compound and the Role of Reference Standards
This compound, a quinazolinone derivative and an analog of mecloqualone and methaqualone, is a sedative-hypnotic agent. Accurate determination of its purity and identity is critical for research and development to ensure the reliability and reproducibility of scientific findings. The use of certified reference standards is fundamental in analytical chemistry, providing a benchmark against which a sample can be compared to confirm its identity and quantify its purity.
Comparative Analysis of Analytical Techniques
The confirmation of this compound's identity and the determination of its purity can be achieved through a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages and is suited for different aspects of analysis.
Workflow for Purity and Identity Confirmation
The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.
Caption: Workflow for this compound purity and identity confirmation.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance indicators for the recommended analytical techniques in the analysis of this compound.
| Technique | Parameter | This compound (Expected Results) | Reference Standard Comparison | Purpose |
| HPLC-UV | Retention Time (t R ) | Dependent on method parameters | Match within ± 2% | Purity & Identity |
| Purity (%) | >98% | N/A | Purity | |
| GC-MS | Retention Time (t R ) | Dependent on method parameters | Match within ± 2% | Purity & Identity |
| Mass Spectrum (m/z) | Key fragments: 235, 196, 132 | Identical fragmentation pattern | Identity | |
| ¹H NMR | Chemical Shift (δ) | Characteristic peaks for aromatic and methyl protons | Identical chemical shifts and splitting patterns | Identity |
| Integration | Proportional to the number of protons | Identical integration values | Identity | |
| ¹³C NMR | Chemical Shift (δ) | Characteristic peaks for quinazolinone and phenyl carbons | Identical chemical shifts | Identity |
| FTIR | Wavenumber (cm⁻¹) | C=O, C=N, C-Br stretches | Identical absorption bands | Identity |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of quinazolinone derivatives and should be validated for this compound specifically.
High-Performance Liquid Chromatography (HPLC-UV)
Purpose: To determine the purity of this compound by separating it from potential impurities.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol (B129727).
-
Prepare sample solutions of this compound at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To confirm the identity of this compound through its characteristic mass spectrum and to assess purity.
Methodology:
-
Standard and Sample Preparation:
-
Prepare dilute solutions (e.g., 100 µg/mL) of the this compound reference standard and sample in a suitable solvent like methanol or ethyl acetate.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-500.
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the sample with that of the this compound reference standard. Key fragments for this compound include m/z 235 (loss of Br) and 196.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide unequivocal structural confirmation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound reference standard and sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Compare the chemical shifts, splitting patterns, and integration of the sample's spectra to the reference standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the functional groups present in this compound and confirm its identity.
Methodology:
-
Sample Preparation:
-
Prepare a KBr pellet of the this compound reference standard and sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the absorption bands of the sample spectrum with those of the reference standard.
-
Potential Impurities in this compound
The synthesis of this compound typically involves the reaction of N-acetylanthranilic acid with 2-bromoaniline. Potential impurities may arise from starting materials, by-products of the reaction, or degradation products.
Potential Synthesis-Related Impurities:
-
Unreacted N-acetylanthranilic acid
-
Unreacted 2-bromoaniline
-
By-products from side reactions
The following diagram illustrates a simplified synthetic pathway and potential points of impurity introduction.
References
In Vivo Validation of Mebroqualone's Mechanism of Action: A Comparative Guide
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mebroqualone, a quinazolinone derivative and analogue of methaqualone, is presumed to act as a positive allosteric modulator of GABAA receptors, leading to sedative, hypnotic, and anxiolytic effects. However, a significant gap exists in the scientific literature regarding the in vivo validation of its mechanism of action and performance. This guide provides a comparative framework for researchers by leveraging data from its close analogue, methaqualone, and other quinazolinone derivatives. It outlines detailed experimental protocols for future in vivo studies on this compound and presents available data to contextualize its potential pharmacological profile.
Disclaimer: There is a notable absence of formal preclinical and clinical studies on this compound. Much of the information available is anecdotal or from forensic reports. The data on methaqualone and other analogues are presented as a proxy and should be interpreted with caution.
Presumed Mechanism of Action: GABAergic Modulation
This compound is classified as a GABAergic substance, suggesting it enhances the effects of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABAA receptor.[1] This mechanism is shared with its parent compound, methaqualone.[2][3][4]
Studies on methaqualone indicate that it acts as a positive allosteric modulator (PAM) at various GABAA receptor subtypes.[2][3][4][5] Unlike benzodiazepines, methaqualone is proposed to bind to a distinct site on the receptor, potentially at the transmembrane β(+)/α(-) subunit interface.[2][3][6] This modulation increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron, resulting in central nervous system depression.[7]
dot
Caption: GABA-A Receptor Signaling Pathway Modulated by Quinazolinones.
Comparative Performance Data (Based on Analogues)
Due to the lack of direct quantitative in vivo data for this compound, this section presents data for methaqualone and other quinazolinone derivatives to provide a comparative baseline.
Table 1: Anticonvulsant Activity of Quinazolinone Derivatives in Mice
| Compound | Test Model | Dose (mg/kg, i.p.) | Protection (%) | Neurotoxicity | Reference |
| Methaqualone | MES | 100 | - | - | [8] |
| Analogue 8 | scPTZ | 100 | 100 | Not Observed | [8] |
| Analogue 13 | scPTZ | 100 | 100 | Not Observed | [8] |
| Analogue 19 | scPTZ | 100 | 100 | Not Observed | [8] |
| Phenytoin (B1677684) (Standard) | MES | 25 | 63.5 | - | [9] |
| Ethosuximide (B1671622) (Standard) | scPTZ | - | - | - | [8] |
MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole. i.p.: intraperitoneal.
Table 2: Anecdotal Reports on this compound and Analogues from User Experiences
| Substance | Typical Route of Administration | Reported Effective Dose | Duration of Effects | Reported Desired Effects | Reported Side Effects | Reference |
| This compound | Smoking/Vaporizing, Oral | 20-80 mg (smoked), 100-200 mg (oral) | 0.5-1 hour (smoked), ~6 hours (oral) | Euphoria, Drowsiness, Anxiolysis | Impaired vision, Impaired short-term memory, Numbness | [10] |
| Methaqualone | Oral | 150-300 mg | - | Euphoria, Relaxation | - | [10] |
| Methylmethaqualone (MMQ) | Oral | 50-200 mg | 4-6 hours | - | Muscle twitching, Spasms, Prolonged sedation | [11] |
| Nitromethaqualone (NMQ) | Oral, Insufflation | ~25 mg (oral), 30-40 mg (nasal) | - | Euphoria, Anxiolysis, Relaxation | Muscle tremors, Dizziness, Loss of consciousness | [10] |
Note: The data in Table 2 is anecdotal and not from controlled scientific studies. Dosages and effects can vary significantly.
Table 3: Forensic Data on this compound Blood Concentrations
| Case Description | This compound Blood Concentration (ng/mL) | Other Substances Detected | Reference |
| Accidental death (house fire) | 10,228 | Lorazepam, Oxycodone, Diphenhydramine | [12][13] |
| Suicide (train) | 115 | - | [12][13] |
This forensic data highlights the presence of this compound in fatal cases but does not provide information on its performance or therapeutic index.
Experimental Protocols for In Vivo Validation
The following protocols, adapted from studies on methaqualone and other CNS depressants, can be utilized for the in vivo validation of this compound's mechanism of action.
Sedative and Hypnotic Activity
Objective: To assess the dose-dependent sedative and hypnotic effects of this compound.
Animal Model: Male Swiss albino mice (20-25 g).
Experimental Protocols:
-
Open Field Test (for Locomotor Activity):
-
Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into squares. An automated system with infrared beams or video tracking software can be used for precise measurement.[14][15][16]
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the test.[14]
-
Administer this compound (various doses, i.p. or oral) or vehicle to different groups of mice. A positive control group receiving a known sedative (e.g., diazepam) should be included.
-
After a set pre-treatment time (e.g., 30 minutes), place each mouse in the center of the open field.
-
Record locomotor activity (e.g., number of lines crossed, distance traveled, time spent in the center vs. periphery) for a defined period (e.g., 5-10 minutes).[15][16]
-
-
Endpoint: A significant decrease in locomotor activity compared to the vehicle group indicates a sedative effect.
-
-
Thiopental-Induced Sleeping Time:
-
Procedure:
-
Administer this compound (various doses, i.p. or oral) or vehicle to different groups of mice.
-
After 30 minutes, administer a sub-hypnotic dose of thiopental (B1682321) sodium (e.g., 40 mg/kg, i.p.).
-
Record the latency to the onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex).[17]
-
-
Endpoint: A significant potentiation of thiopental-induced sleep (decreased latency and increased duration) compared to the vehicle group indicates hypnotic activity.
-
Anticonvulsant Activity
Objective: To evaluate the potential of this compound to protect against chemically or electrically induced seizures, a characteristic of many GABAergic drugs.
Animal Model: Male Swiss albino mice (18-22 g).
Experimental Protocols:
-
Maximal Electroshock (MES) Seizure Test:
-
Apparatus: An electroconvulsive shock apparatus.
-
Procedure:
-
Administer this compound (various doses, i.p.) or vehicle. A standard anticonvulsant like phenytoin should be used as a positive control.[9]
-
After a set pre-treatment time, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or ear electrodes.
-
Observe the presence or absence of the tonic hind limb extension phase of the seizure.[9]
-
-
Endpoint: The ability of this compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Procedure:
-
Administer this compound (various doses, i.p.) or vehicle. A standard anticonvulsant like ethosuximide can be used as a positive control.[8][18]
-
After a set pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the animals for the onset of clonic convulsions for a defined period (e.g., 30 minutes).[8]
-
-
Endpoint: A delay in the onset of or complete protection from clonic seizures indicates anticonvulsant activity.
-
dot
Caption: Proposed Experimental Workflow for In Vivo Validation.
Conclusion and Future Directions
This compound is a substance of interest due to its presumed GABAergic mechanism of action, analogous to the well-characterized methaqualone. However, the current body of scientific evidence is insufficient to definitively validate its in vivo effects and mechanism. The comparative data from analogues and the detailed experimental protocols provided in this guide offer a robust framework for initiating such validation studies.
Future research should prioritize controlled in vivo experiments to generate quantitative data on the sedative, hypnotic, and anticonvulsant properties of this compound. Such studies are crucial for understanding its pharmacological profile, therapeutic potential, and toxicological risks. Furthermore, receptor binding assays and electrophysiological studies would provide direct evidence of its interaction with the GABAA receptor and elucidate its specific modulatory effects. These investigations will be essential for moving beyond anecdotal reports and establishing a solid scientific foundation for the understanding of this compound.
References
- 1. Methaqualone - Wikipedia [en.wikipedia.org]
- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Functional properties and mechanism of action of PPTQ, an allosteric agonist and low nanomolar positive allosteric modulator at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Two Fatalities Involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. anilocus.com [anilocus.com]
- 16. researchgate.net [researchgate.net]
- 17. discoveryjournals.org [discoveryjournals.org]
- 18. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Mebroqualone: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and analysis, the responsible management of chemical waste is paramount. Mebroqualone, a quinazolinone-class compound and an analog of mecloqualone, requires stringent disposal procedures due to its potential regulatory status and largely uncharacterized toxicological profile.[1][2][3] This guide provides a comprehensive framework for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the foundation of safe handling and disposal. Key data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrN₂O[1][2] |
| Molar Mass | 315.17 g/mol [1][4] |
| Appearance | Neat solid[2] |
| Storage Temperature | -20°C[2] |
| Solubility | Information not readily available; likely soluble in organic solvents. |
| Purity | ≥98%[2] |
It is important to note that the physiological and toxicological properties of this compound are not well-documented.[2][5]
Regulatory Considerations
This compound is an analog of methaqualone and mecloqualone, substances that are controlled in many jurisdictions.[1][3][6] Although specific regulations for this compound may not be explicitly stated, it is prudent to treat it as a controlled substance analog. All disposal procedures must be conducted in strict accordance with local, state, and federal regulations, as well as institutional environmental health and safety (EHS) guidelines.
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to render it non-retrievable and to ensure environmental protection. The following protocol is a general guideline; always consult with your institution's EHS office for specific procedures.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
2. Waste Segregation:
-
Collect all this compound waste, including contaminated consumables (e.g., weighing boats, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
3. Inactivation and Disposal:
The preferred method of disposal is through a licensed hazardous waste disposal company. Contact your EHS office to arrange for pickup. If on-site treatment is permitted, the following steps for denaturing the compound should be considered:
-
For neat (solid) this compound:
-
Place the solid this compound in a designated, sealable container.
-
Add a suitable solvent in a fume hood to dissolve the compound. The choice of solvent should be approved by your EHS office.
-
Proceed with the liquid disposal method below.
-
-
For this compound in solution:
-
Transfer the this compound solution to a robust, sealable container.
-
Add a denaturing agent. Commercially available denaturing kits are often recommended for controlled substances.[7] These kits typically contain activated carbon or other adsorbents that bind the active ingredient, rendering it non-retrievable.
-
Alternatively, mix the this compound waste with an unappealing, inert material such as cat litter, sand, or sawdust to solidify the mixture.[8][9]
-
Seal the container securely.
-
Place the sealed container in the designated solid hazardous waste stream for your facility.
-
4. Decontamination of Emptied Containers:
-
Thoroughly rinse any empty containers that held this compound multiple times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste and dispose of it along with other this compound waste.
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.
-
Maintain meticulous records of the disposal process, including the date, quantity of this compound disposed of, and the method used.
-
Given the limited information on this compound's decomposition products, thermal degradation (incineration) should only be performed by a licensed hazardous waste facility.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these guidelines and maintaining open communication with your institution's environmental health and safety office, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy this compound | 4260-20-2 [smolecule.com]
- 4. Buy Online CAS Number 4260-20-2 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. 美国GlpBio - this compound | Cas# 4260-20-2 [glpbio.cn]
- 6. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 7. rcvs.org.uk [rcvs.org.uk]
- 8. benchchem.com [benchchem.com]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Mebroqualone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Mebroqualone, a quinazolinone derivative. The following procedural guidance is designed to answer specific operational questions and establish a comprehensive safety framework for laboratory personnel.
Hazard Identification and Classification
This compound is classified as harmful if swallowed. It is essential to handle this compound with care to avoid accidental ingestion.
| Hazard Class | GHS Hazard Statement | Signal Word | Hazard Pictogram |
| Acute toxicity - oral | H302: Harmful if swallowed | Warning | GHS07 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for hazardous drugs.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Double gloves (chemotherapy-grade) | Wear two pairs of powder-free gloves.[1][2] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[2] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1] |
| Body | Disposable, low-permeability gown | The gown should have a solid front, long sleeves, and tight-fitting cuffs.[2] It should be made of a lint-free and low-permeability fabric.[2] |
| Eyes | Safety goggles or face shield | Provides protection from splashes or aerosols.[3] |
| Respiratory | N95 or higher respirator | Recommended when there is a risk of inhaling airborne particles, such as when handling the powder outside of a containment device. |
Operational Plan for Handling this compound
A structured workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for handling this compound from receipt to disposal.
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves and lab coat) during unpacking.
-
Verify the contents against the shipping documents.
-
Log the receipt of the compound in the chemical inventory system.
Storage:
-
Store this compound in a well-ventilated, designated, and secure area.
-
Keep the container tightly closed.
-
Follow any specific storage temperature requirements provided by the manufacturer.
Preparation and Handling:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or other appropriate containment device to avoid inhalation of dust.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated weighing paper, and other solid materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Method:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Hierarchy of Controls
To ensure the highest level of safety, a hierarchy of controls should be implemented. This approach prioritizes control measures from most to least effective.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
